Ethylhydroxymercury
Description
Structure
2D Structure
Properties
CAS No. |
107-28-8 |
|---|---|
Molecular Formula |
C2H7HgO |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
ethylmercury;hydrate |
InChI |
InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2 |
InChI Key |
ANVXNTXJGMBLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Hg].O |
Origin of Product |
United States |
Foundational & Exploratory
Ethylhydroxymercury: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and synthesis of ethylhydroxymercury. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₆HgO | PubChem |
| Molecular Weight | 246.66 g/mol | PubChem[1] |
| CAS Number | 107-28-8 | PubChem[1] |
| Appearance | Organomercury compounds are often clear to slightly yellowish oily liquids. | Solubility of Things[2] |
| Solubility | Generally soluble in many organic solvents; limited solubility in water, which can be influenced by pH. | Solubility of Things[2] |
| pKa | Data not available in searched literature. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often as an intermediate in the production of other organomercury compounds like thimerosal. The following experimental protocol is based on methodologies described in the patent literature.
Experimental Protocol: Synthesis of this compound Solution
Objective: To synthesize an aqueous solution of this compound from mercuric chloride and a diethylaluminum monochloride precursor.
Materials:
-
Mercuric chloride (HgCl₂)
-
Diethylaluminum monochloride
-
Organic solvent (e.g., normal hexane or methylene dichloride)
-
Aqueous hydrochloric acid (HCl)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Methodology:
-
Reaction to form Chloroethylmercury: In a suitable reaction vessel, mercuric chloride is reacted with diethylaluminum monochloride in an organic solvent such as normal hexane or methylene dichloride. This reaction yields a mixed liquor containing chloroethylmercury.
-
Purification of Chloroethylmercury Intermediate:
-
The resulting mixed liquor is first washed with aqueous hydrochloric acid to remove certain impurities.
-
Following the acid wash, the mixture is further washed with deionized water to remove water-soluble impurities.
-
-
Formation of this compound:
-
To the purified mixed liquor containing chloroethylmercury, a sodium hydroxide solution is added.
-
This results in the formation of insoluble solid byproducts, which are removed by filtration.
-
The filtrate is allowed to stand, leading to phase separation. The organic layer is removed, yielding an aqueous solution of this compound.
-
This protocol provides a foundational method for the preparation of an this compound solution. For specific applications, further purification and characterization would be necessary.
Visualizing the Synthesis and Biological Interaction
To further elucidate the synthesis and a key biological interaction of this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis workflow for an aqueous solution of this compound.
References
- 1. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species formation as a biomarker of methylmercury and trimethyltin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylhydroxymercury: A Technical Guide for Researchers
FOR RESEARCH AND DEVELOPMENT PROFESSIONALS ONLY
Introduction
Ethylhydroxymercury, an organomercurial, has been a subject of scientific scrutiny due to its presence in various commercial and medical products, most notably as the primary metabolite of the preservative thimerosal. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, toxicological data, and mechanisms of action at the cellular level. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its biochemical interactions and to provide a foundation for further investigation.
Chemical Identifiers and Properties
This compound is characterized by a range of identifiers that are crucial for its accurate documentation and tracking in chemical and toxicological databases.
| Identifier | Value | Source |
| CAS Number | 107-28-8 | [1][2] |
| PubChem CID | 13251506 | [1][2] |
| FDA UNII | X3N9D01L1W | [1][2] |
| Molecular Formula | C2H6HgO | [2] |
| Molecular Weight | 246.66 g/mol | [2] |
| InChI | InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2/q;+1;/p-1 | [1][2] |
| InChIKey | ULCGBFPYDQUTHX-UHFFFAOYSA-M | [1][2] |
| SMILES | CC[Hg+].[OH-] | [1][2] |
| Synonyms | Ethylmercury hydroxide, MERCURY, ETHYLHYDROXY- | [1] |
Toxicological Data
The toxicity of this compound has been evaluated in various studies. The following table summarizes key quantitative toxicological data. It is important to note that much of the research has been conducted on thimerosal, which metabolizes to ethylmercury.
| Parameter | Value | Species/Cell Line | Compound | Source |
| LD50 (Oral) | 75 mg/kg | Rat | Thimerosal | [3] |
| LD50 (Oral) | 91 mg/kg | Mouse | Thimerosal | [4] |
| LD50 (Subcutaneous) | 98 mg/kg | Rat | Thimerosal | [4] |
| EC50 (Cell Viability) | 4.83 µM | Human Neuronal Cells | Ethylmercury | [5] |
| EC50 (Cell Viability) | 5.05 µM | Human Neuronal Cells | Methylmercury | [5] |
| GI50 (Cell Viability) | 1.5 to 20 µM | Neuroblastoma and Liver Cells | Thimerosal or Ethylmercury | [6] |
| IC50 (Ependymal Cilia Movement) | 5.80 µM | ICR Mice Brain Slices | Ethylmercury | [7] |
| IC50 (Cerebral TrxR) | 0.158 µM | Mice | Methylmercury | [8][9] |
| IC50 (Hepatic TrxR) | 0.071 µM | Mice | Methylmercury | [8][9] |
| IC50 (Renal TrxR) | 0.078 µM | Mice | Methylmercury | [8][9] |
Mechanisms of Action and Signaling Pathways
The neurotoxicity of this compound is primarily attributed to its high affinity for sulfhydryl (thiol) groups on proteins, which leads to the disruption of numerous cellular processes.[1] Two key signaling pathways have been identified as targets of ethylmercury-induced toxicity: the c-Jun N-terminal kinase (JNK) pathway and the thioredoxin system coupled with the pentose phosphate pathway.
c-Jun N-Terminal Kinase (JNK) Signaling Pathway
Thimerosal, and by extension its metabolite ethylmercury, has been shown to induce apoptosis in neuronal cells through the activation of the JNK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to stress.
This compound-induced JNK pathway activation leading to apoptosis.
Inhibition of the Thioredoxin System and Pentose Phosphate Pathway
Ethylmercury is a potent inhibitor of the thioredoxin (Trx) system and key enzymes in the pentose phosphate pathway (PPP).[6] This inhibition disrupts the cellular redox balance and the supply of reducing equivalents (NADPH), leading to oxidative stress and cellular damage.
Inhibition of the Thioredoxin System and Pentose Phosphate Pathway by this compound.
Experimental Protocols
In Vitro Neurotoxicity Assessment via the JNK Pathway
This protocol is based on methodologies described for studying thimerosal-induced neurotoxicity in a human neuroblastoma cell line.[1][2][10]
1. Cell Culture:
- Human neuroblastoma SK-N-SH cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Cells are seeded in appropriate culture plates and allowed to adhere.
- Cells are treated with a range of thimerosal concentrations (e.g., 0-10 µM) for specified time points (e.g., 2 and 4 hours).[1][2]
- A control group treated with thiosalicylate is included to ensure observed effects are due to the ethylmercury moiety.[1]
- For inhibition studies, cells can be pre-treated with a JNK inhibitor (e.g., 10 µM SP600125) prior to thimerosal exposure.[1][2]
3. Western Blot Analysis for JNK and c-Jun Phosphorylation:
- Following treatment, cell lysates are prepared.
- Protein concentrations are determined using a standard assay (e.g., BCA).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies specific for phosphorylated JNK and phosphorylated c-Jun.
- After washing, membranes are incubated with appropriate secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence detection system.
4. AP-1 Transcriptional Activity Assay (Luciferase Reporter Assay):
- Cells are transfected with a reporter plasmid containing AP-1 consensus sequences upstream of a luciferase gene (e.g., pGL2 vector).[2]
- Transfected cells are treated with thimerosal (e.g., 0-2.5 µM) for 24 hours.[2]
- Luciferase activity is measured using a luminometer, with results normalized to a co-transfected control plasmid (e.g., β-galactosidase).
5. Apoptosis Assays:
- Apoptosis can be assessed by various methods, including:
- Caspase-3 and -9 activation assays: Measuring the activity of these key apoptotic enzymes.
- PARP cleavage analysis: Detecting the cleavage of poly(ADP-ribose) polymerase by activated caspases via Western blot.
- TUNEL assay: Detecting DNA fragmentation.
Experimental Workflow for Neurotoxicity Assessment
Workflow for investigating this compound-induced neurotoxicity.
Conclusion
This technical guide provides a consolidated resource for understanding the chemical identity, toxicological profile, and cellular mechanisms of action of this compound. The data and experimental frameworks presented herein are intended to support the research and development community in conducting further studies to elucidate the full spectrum of its biological effects and to inform the development of safer therapeutic and commercial products. It is imperative that research in this area continues, with a focus on rigorous, well-controlled studies to expand our knowledge base.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thimerosal induces apoptosis in a neuroblastoma model via the cJun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiomersal - Wikipedia [en.wikipedia.org]
- 4. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological effects of thiomersal and ethylmercury: Inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro inhibition of mice thioredoxin reductase by methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mds.marshall.edu [mds.marshall.edu]
In-Depth Toxicological Profile of Ethylhydroxymercury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydroxymercury, an organomercurial compound, has been a subject of scientific scrutiny due to its presence in various commercial and medical products. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its chemical properties, toxicokinetics, and toxicodynamics. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological interactions.
Chemical and Physical Properties
This compound is an organometallic cation. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C2H5HgOH | |
| Molecular Weight | 246.67 g/mol | [1] |
| CAS Number | 107-28-8 | |
| Appearance | White crystalline solid | [2] |
| Synonyms | Ethylmercury hydroxide | [1] |
Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of ethylmercury have been studied to understand its behavior in biological systems. Ethylmercury can be absorbed through various routes, including ingestion, inhalation, and dermal contact. Once absorbed, it distributes to all body tissues, readily crossing the blood-brain and placental barriers.[3]
Studies on thimerosal, which contains ethylmercury, indicate that it has a shorter half-life in the blood compared to methylmercury, another well-studied organomercurial.[4] The estimated half-life of ethylmercury in the blood of adult humans is between 3 and 7 days.[3] In monkeys, the half-life in brain tissue is approximately 24 days, while in the blood it is 7 days.[3] Ethylmercury is metabolized in the body, with the carbon-mercury bond being cleaved to form inorganic mercury. This inorganic mercury can persist in tissues, particularly the brain.[5]
Quantitative Toxicological Data
The acute toxicity of ethylmercury compounds has been evaluated in various animal models. The available data on lethal doses (LD50) and lethal concentrations (LC50) are summarized in Table 2. It is important to note that data specifically for this compound is limited, and therefore, data for closely related ethylmercury compounds are included.
| Exposure Route | Species | Value | Compound | Reference |
| Oral LD50 | Rat | 40 mg/kg | Ethylmercuric chloride | [2] |
| Inhalation LC50 | Rat | 689 mg/m³ (4h) | Ethylmercuric chloride | [2] |
Toxicodynamics and Mechanisms of Toxicity
This compound exerts its toxic effects through multiple mechanisms, primarily by inducing cellular stress and apoptosis. The key pathways involved are detailed below.
Oxidative Stress and Mitochondrial Dysfunction
Ethylmercury is a potent inducer of oxidative stress. It leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[6][7] This oxidative stress is closely linked to mitochondrial dysfunction. Ethylmercury can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[8] This mitochondrial damage is a critical step in the initiation of the apoptotic cascade.
Endoplasmic Reticulum (ER) Stress
Exposure to ethylmercury can also trigger endoplasmic reticulum (ER) stress.[6] The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR). Chronic or severe ER stress can lead to the activation of pro-apoptotic signaling pathways, including the ATF4/CHOP axis. While direct evidence for ethylmercury is still emerging, studies on the closely related methylmercury have shown that it can activate the ATF4/CHOP pathway, leading to neuronal apoptosis.[9]
Apoptosis Signaling Pathways
The culmination of oxidative and ER stress is often the induction of apoptosis, or programmed cell death. Several signaling pathways are implicated in ethylmercury-induced apoptosis:
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis. Ethylmercury, often in the form of thimerosal, has been shown to activate the JNK pathway, leading to the phosphorylation of downstream targets that promote apoptosis.[1][10][11]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key survival pathway that is often inhibited by toxic insults. Thimerosal has been demonstrated to suppress the PI3K/Akt/survivin signaling pathway, thereby promoting apoptosis in myoblast cells.[12]
The interplay of these mechanisms is illustrated in the following diagram:
Caption: Mechanisms of this compound-Induced Apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key toxicological assessments, which can be adapted for studies on this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
This protocol is based on OECD Test Guideline 425.
-
Test Animals: Young adult, healthy, non-pregnant female rats are used. Animals are caged individually and acclimated for at least 5 days.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure:
-
A starting dose is selected based on available information, typically below the estimated LD50.
-
One animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observations are made for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Subchronic Dermal Toxicity Study (28-Day)
This protocol is based on OECD Test Guideline 410.
-
Test Animals: Young, healthy adult rabbits are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.
-
Dose Application: The test substance is applied daily to a shaved area of the skin (approximately 10% of the body surface area) for 6 hours per day, 7 days a week, for 28 days. The application site is covered with a gauze patch and a non-irritating tape.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical biochemistry parameters are measured at the end of the study.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the treated skin and major organs.
-
Data Analysis: The NOAEL and LOAEL are determined based on the observed effects.
Developmental Toxicity Study
This protocol is based on OECD Test Guideline 414.
-
Test Animals: Mated female rats or rabbits are used. The day of mating is considered gestation day 0.
-
Dose Administration: The test substance is administered daily by gavage from the time of implantation to the day before Cesarean section.
-
Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.
-
Fetal Examinations: On the day before expected delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The data are analyzed to determine the potential of the test substance to cause developmental toxicity and to establish a NOAEL for both maternal and developmental effects.
The following diagram illustrates a general workflow for a developmental toxicity study:
Caption: General Workflow for a Developmental Toxicity Study.
Neurotoxicity Study
A neurotoxicity screening battery is often included in subchronic toxicity studies. A general protocol is outlined below, based on OECD Test Guideline 424.
-
Test Animals: Rats are commonly used.
-
Procedure:
-
Functional Observational Battery (FOB): Animals are observed in a standardized arena to assess home cage and open field activity, and to detect any behavioral or neurological abnormalities. Sensory and motor functions are also evaluated.
-
Motor Activity Assessment: Automated devices are used to quantify motor activity.
-
Neuropathology: At the end of the study, animals are perfused, and brain tissue is collected for histopathological examination, including special stains to detect neuronal damage.
-
-
Data Analysis: The data are analyzed to identify any adverse effects on the nervous system and to determine a NOAEL for neurotoxicity.
Conclusion
The toxicological profile of this compound is characterized by its ability to induce oxidative stress, mitochondrial dysfunction, and ER stress, ultimately leading to apoptosis. The JNK and PI3K/Akt signaling pathways are key mediators of these effects. While some acute toxicity data for related ethylmercury compounds are available, there is a notable lack of specific quantitative data for this compound, particularly regarding NOAELs and LOAELs from subchronic and chronic studies. The provided experimental protocols offer a framework for conducting further toxicological assessments to fill these data gaps. A thorough understanding of the toxicological properties of this compound is essential for informed risk assessment and the development of safe products. Further research is warranted to fully elucidate its toxicological profile and to establish safe exposure limits.
References
- 1. Methylmercury activates ASK1/JNK signaling pathways, leading to apoptosis due to both mitochondria- and endoplasmic reticulum (ER)-generated processes in myogenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Ethylmercury - Wikipedia [en.wikipedia.org]
- 4. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drcrista.com [drcrista.com]
- 6. From the Cover: Ethylmercury-Induced Oxidative and Endoplasmic Reticulum Stress-Mediated Autophagic Cell Death: Involvement of Autophagosome-Lysosome Fusion Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of ATF4/CHOP axis-mediated mitochondrial unfolded protein response in neuronal apoptosis induced by methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mds.marshall.edu [mds.marshall.edu]
- 12. Thimerosal-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ethylhydroxymercury as a Metabolite of Thimerosal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thimerosal, an organomercury compound historically used as a preservative in some vaccines and other biological products, is metabolized in the body to ethylhydroxymercury (commonly referred to as ethylmercury) and thiosalicylate.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of ethylmercury as a metabolite of thimerosal. It delves into the pharmacokinetics, toxicokinetics, analytical methodologies for detection, and the molecular mechanisms of toxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
Thimerosal, with the chemical name sodium ethylmercurithiosalicylate, contains approximately 49.6% mercury by weight.[3] Upon administration, it rapidly dissociates, releasing the ethylmercury cation (C₂H₅Hg⁺) and thiosalicylate.[1] The toxicology and pharmacokinetics of ethylmercury have been a subject of extensive research, particularly in comparison to the more widely studied methylmercury. Understanding the fate of thimerosal-derived ethylmercury in the body is crucial for assessing its safety profile.
Metabolism and Pharmacokinetics
Following administration, thimerosal is rapidly metabolized. The ethylmercury moiety distributes to all body tissues, crossing the blood-brain barrier and the placental barrier.[4]
Conversion to Inorganic Mercury
Ethylmercury is further metabolized in the body into inorganic mercury (Hg²⁺).[4][5] This conversion is a critical aspect of its toxicokinetics, as the distribution and toxicity of inorganic mercury differ from that of organic mercury compounds. Studies in squirrel monkeys have shown that a significant portion of mercury found in tissues after thimerosal administration is in the inorganic form.[5]
Toxicokinetics: Half-life, Distribution, and Elimination
The toxicokinetics of ethylmercury are distinct from those of methylmercury. Notably, ethylmercury has a significantly shorter half-life in the blood.
Table 1: Comparative Toxicokinetics of Ethylmercury and Methylmercury
| Parameter | Ethylmercury (from Thimerosal) | Methylmercury | Source(s) |
| Blood Half-life (Infant Monkeys) | Initial: 2.1 days, Terminal: 8.6 days | 21.5 days | [4] |
| Brain Half-life (Infant Monkeys) | 14.2 ± 5.2 days (organic Hg) | 59.5 ± 24.1 days | [4] |
| Blood Half-life (Human Infants) | ~3.7 - 7 days | ~45 days (in adults) | [6][7][8] |
| Primary Elimination Route | Feces | Feces | [6] |
Table 2: Tissue Distribution of Mercury in Infant Monkeys Following Thimerosal Administration
| Tissue | Total Mercury Concentration (ng/g) | Percentage of Inorganic Mercury | Source(s) |
| Brain | Significantly lower than MeHg-exposed | 34% (vs. 7% for MeHg) | [4] |
| Kidney | Highest concentration among organs | 37-91% | [5] |
| Liver | Moderate concentration | - | [5] |
| Muscle | Lowest concentration | - | [5] |
Note: The specific concentrations vary depending on the dose and time after administration. The data presented is a summary of findings from primate studies.
Molecular Mechanism of Toxicity: Mitochondrial Dysfunction
A primary mechanism of ethylmercury-induced toxicity involves mitochondrial dysfunction. Ethylmercury acts as a mitochondrial toxin, leading to a cascade of events that culminate in cellular damage and apoptosis.[9][10]
Inhibition of Mitochondrial Respiration and Generation of Reactive Oxygen Species (ROS)
Ethylmercury inhibits mitochondrial respiration, which leads to a decrease in the mitochondrial membrane potential.[9] Concurrently, it increases the production of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[9]
The Role of the Fenton Reaction
The generation of hydroxyl radicals is believed to be mediated by the Fenton reaction. Ethylmercury can interact with iron-sulfur centers within mitochondria, leading to the release of ferrous iron (Fe²⁺). This "free" iron then catalyzes the conversion of hydrogen peroxide to the hydroxyl radical.[9]
Oxidative Damage and Apoptosis
The surge in ROS leads to significant oxidative damage to mitochondrial components, including mitochondrial DNA (mtDNA) and proteins.[9] This damage can trigger the mitochondrial permeability transition, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis or programmed cell death.[9]
Mandatory Visualizations
Signaling Pathway of Ethylmercury-Induced Mitochondrial Toxicity
Caption: Ethylmercury-induced mitochondrial toxicity pathway.
Experimental Workflow for Mercury Speciation Analysis
Caption: Workflow for mercury speciation analysis.
Experimental Protocols
The accurate quantification of ethylmercury and other mercury species in biological matrices requires specialized analytical techniques. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice.
Sample Preparation: Digestion
The goal of digestion is to break down the complex biological matrix to release the mercury species.
-
Alkaline Digestion (for GC-ICP-MS):
-
Homogenize the tissue sample (e.g., brain).
-
To a known weight of the homogenized sample (e.g., 0.1-0.5 g), add a solution of 25% tetramethylammonium hydroxide (TMAH).
-
Heat the mixture in a sealed vessel using a microwave digestion system. A typical program involves ramping to a specific temperature (e.g., 70-90°C) and holding for a set time (e.g., 10-30 minutes).
-
After cooling, the digestate is ready for the derivatization step.
-
-
Acid Digestion (for LC-ICP-MS):
-
To a known weight of the sample, add a mixture of nitric acid (HNO₃) and other oxidizing agents like hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄).
-
Digest the sample using a microwave digestion system with a programmed temperature ramp.
-
After digestion and cooling, dilute the sample with ultrapure water to a final volume.
-
Derivatization for GC-ICP-MS
To make the mercury species volatile for GC analysis, a derivatization step is necessary.
-
Adjust the pH of the digestate to a suitable range (e.g., 4-5) using a buffer solution.
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), which converts ionic mercury species into volatile ethylated derivatives.
-
Extract the derivatized mercury species into an organic solvent (e.g., isooctane or hexane).
Chromatographic Separation and Detection
-
GC-ICP-MS:
-
Gas Chromatograph: Use a capillary column suitable for separating volatile organometallic compounds.
-
Injection: Inject a small volume of the organic extract into the GC.
-
Temperature Program: Employ a temperature gradient to separate the different mercury species based on their boiling points.
-
ICP-MS Interface: The eluent from the GC is transferred to the ICP-MS through a heated transfer line.
-
ICP-MS Detection: The mercury isotopes are ionized in the plasma and detected by the mass spectrometer.
-
-
LC-ICP-MS:
-
Liquid Chromatograph: Use a C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase is used, typically containing a buffer (e.g., ammonium acetate), an organic modifier (e.g., methanol), and a complexing agent (e.g., L-cysteine or 2-mercaptoethanol) to improve peak shape and resolution.
-
Injection: Inject the diluted acidic digestate.
-
ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS for detection of mercury species.
-
Comparative Toxicity
The toxicity of ethylmercury has often been compared to that of methylmercury. While in vitro studies have shown comparable toxicity for some endpoints, in vivo studies reveal significant differences. One study in mice indicated that the LD50 (the dose lethal to 50% of the test animals) for an ethylmercury compound was 12 mg of mercury per kilogram of body weight, while for methylmercury chloride, it was 14 mg/kg.[11] Another study in rats showed that on an equimolar basis, ethylmercury was less neurotoxic than methylmercury.[11]
Conclusion
This compound, the primary metabolite of thimerosal, exhibits distinct pharmacokinetic and toxicokinetic properties compared to methylmercury, notably a shorter half-life in blood. Its toxicity is significantly linked to mitochondrial dysfunction, driven by the inhibition of cellular respiration and the generation of reactive oxygen species through mechanisms involving the Fenton reaction. Accurate quantification of ethylmercury in biological samples requires sophisticated analytical techniques such as GC-ICP-MS and LC-ICP-MS, coupled with meticulous sample preparation. This guide provides a foundational understanding of the science surrounding ethylmercury as a metabolite of thimerosal, intended to support further research and informed decision-making in the fields of toxicology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiomersal vaccines [who.int]
- 3. Thimerosal-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of Blood and Brain Mercury Levels in Infant Monkeys Exposed to Methylmercury or Vaccines Containing Thimerosal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue concentrations of mercury after chronic dosing of squirrel monkeys with thiomersal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. researchgate.net [researchgate.net]
- 8. Mercury Levels in Premature and Low Birth Weight Newborns after Receipt of Thimerosal-Containing Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. childrenshealthdefense.org [childrenshealthdefense.org]
Ethylhydroxymercury: An In-depth Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylhydroxymercury (C₂H₅HgOH), an organomercury compound, presents a significant knowledge gap in environmental science compared to its well-studied counterpart, methylmercury. While recognized as a metabolite of thimerosal, a preservative historically used in some vaccines and other products, its comprehensive environmental fate and transport properties remain largely uncharacterized. This technical guide synthesizes the currently available information on the environmental behavior of this compound, drawing necessary parallels from methylmercury and other organomercurials to provide a framework for understanding its potential risks. A significant finding is the dearth of specific quantitative data for this compound, highlighting a critical area for future research. This document summarizes known physicochemical properties, discusses potential degradation pathways, explores its likely bioaccumulation and biomagnification potential, and outlines the experimental protocols necessary for its study.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. Limited data is available, primarily from chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₂H₆HgO | PubChem |
| Molecular Weight | 246.66 g/mol | PubChem |
| Physical Description | Solid (predicted) | PubChem |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Octanol-Water Partition Coefficient (log Kow) | Data not available | |
| Organic Carbon-Water Partition Coefficient (log Koc) | Data not available |
The lack of experimentally determined values for key parameters like water solubility, vapor pressure, log Kow, and log Koc severely limits the ability to model the environmental distribution of this compound accurately.
Environmental Fate and Transport
The environmental fate of this compound is governed by a combination of transport and transformation processes. Based on the behavior of other organomercury compounds, its pathway can be conceptualized as follows:
The Scientific Legacy of Ethylhydroxymercury: A Technical Review of Its Use and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydroxymercury, a key component of the organomercurial preservative Thimerosal (also known as Merthiolate), has a long and complex history in science and medicine. Developed in the 1920s, its potent antimicrobial and antifungal properties led to its widespread use as a preservative in a variety of pharmaceutical products, most notably in multi-dose vaccine vials, to prevent microbial contamination.[1][2][3] This technical guide provides an in-depth historical and scientific overview of this compound's application, the evolution of its safety assessment, and the current understanding of its biological effects at the molecular level.
Historical Context and Evolving Perspectives
Thimerosal, the sodium salt of ethylmercurithiosalicylic acid, was patented in 1927 and quickly adopted as a preservative.[2] Early studies in the 1930s, such as those by Powell and Jamieson, established its germicidal efficacy against various bacteria and fungi and suggested a low toxicity profile in animals and humans at the concentrations used for preservation.[1][4] For instance, a 1931 study reported that rabbits could tolerate intravenous doses of 25 mg/kg of body weight, and humans showed no toxic symptoms after intravenous injection of a 1% solution.[1][3] These early assessments, however, were not designed to evaluate long-term or neurodevelopmental toxicity by modern standards.[2][3]
For decades, Thimerosal was considered a safe and effective preservative, crucial for preventing life-threatening contamination of multi-dose vials of vaccines and other biological products.[2][3][5] However, in the late 20th century, increasing awareness of the neurotoxicity of other organic mercury compounds, particularly methylmercury, prompted a re-evaluation of this compound's safety.[5] This led to a voluntary reduction and eventual elimination of Thimerosal from most childhood vaccines in the United States and Europe as a precautionary measure.
Quantitative Data Summary
The following tables summarize key quantitative data from various scientific studies on this compound and Thimerosal.
Table 1: Pharmacokinetic Properties of Ethylmercury in Animal Models
| Parameter | Animal Model | Tissue | Value | Reference |
| Half-life | Mouse | Blood | 8.8 days | [6] |
| Half-life | Mouse | Brain | 10.7 days | [6] |
| Half-life | Mouse | Heart | 7.8 days | [6] |
| Half-life | Mouse | Liver | 7.7 days | [6] |
| Half-life | Mouse | Kidney | 45.2 days | [6] |
| Half-life | Infant Monkey | Blood | 6.9 days | [7] |
| Half-life | Infant Monkey | Brain | 24.2 days | [7] |
Table 2: In Vitro Antimicrobial Activity of Thimerosal (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Candida albicans | 6.25 | [8] |
| Staphylococcus aureus | 6.25 | [8] |
| Pseudomonas aeruginosa | 100 | [8] |
| Aspergillus brasiliensis | 12.5 | [8] |
| Fusarium spp. | 2-4 (as MIC90) | [9] |
Table 3: In Vitro Cytotoxicity of Thimerosal (IC50)
| Cell Line | IC50 (µg/mL) | Reference |
| HepG2 (Human Liver Carcinoma) | 2.62 | [8] |
| C2C12 (Mouse Myoblast) | 3.17 | [8] |
| PBMC (Human Peripheral Blood Mononuclear Cells) | 1.27 | [8] |
| Vero (Monkey Kidney Epithelial) | 0.89 | [8] |
| C6 Glioma (Rat Brain) | ~2.0 (from 5.05 µM) | [10] |
Key Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI 1640 for fungi)
-
Thimerosal stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Further dilute to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Thimerosal: In the 96-well plate, perform a two-fold serial dilution of the Thimerosal stock solution in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the prepared microbial inoculum to each well containing the diluted Thimerosal, as well as to a positive control well (broth and inoculum only) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of Thimerosal that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a plate reader.[11][12]
Speciation Analysis of Ethylmercury in Biological Samples by LC-ICP-MS
This protocol outlines the general steps for the quantification of ethylmercury and its metabolites in biological tissues using Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Mobile phase (e.g., methanol and ammonium acetate buffer)
-
Tetramethylammonium hydroxide (TMAH) for sample digestion
-
Ethylmercury and inorganic mercury standards
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh the biological tissue sample.
-
Add a known volume of TMAH solution (e.g., 20%) to the sample.
-
Digest the sample by heating (e.g., in a water bath or microwave digestion system) until the tissue is dissolved.
-
Dilute the digested sample with the mobile phase and centrifuge to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
The different mercury species (ethylmercury and inorganic mercury) are separated on the column based on their retention times.
-
-
Detection and Quantification:
Signaling Pathways and Molecular Mechanisms of Action
This compound's biological effects are primarily attributed to its high affinity for sulfhydryl (-SH) groups in proteins and other small molecules like glutathione.[10][16][17] This interaction can disrupt a wide range of cellular processes.
Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism of this compound-induced toxicity is the induction of oxidative stress. By binding to sulfhydryl groups on antioxidant enzymes and depleting cellular glutathione, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS).[9][18] This leads to an accumulation of ROS, which can damage lipids, proteins, and DNA.
The mitochondria are a key target of this compound. The compound can accumulate in the mitochondria, disrupt the electron transport chain, and increase the production of superoxide radicals.[9][18] This mitochondrial dysfunction can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6][9]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. childrenshealthdefense.org [childrenshealthdefense.org]
- 3. Thimerosal-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. Mercury, Vaccines, and Autism: One Controversy, Three Histories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. fda.gov [fda.gov]
- 9. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. Increased Susceptibility to Ethylmercury-Induced Mitochondrial Dysfunction in a Subset of Autism Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ethylhydroxymercury
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and resulting byproducts of ethylhydroxymercury, a compound primarily encountered as a degradation product of the organomercurial preservative, thimerosal. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Introduction
This compound is an organomercurial cation that is a key component in understanding the environmental fate and toxicology of thimerosal, a widely used preservative in some vaccines and other pharmaceutical products.[1][2] The degradation of thimerosal leads to the formation of ethylmercury and thiosalicylate.[3] This guide will delve into the subsequent biotic and abiotic degradation pathways of this compound, the byproducts formed, the experimental methodologies used to study these processes, and the impact on cellular signaling.
Degradation Pathways of this compound
The degradation of this compound can proceed through both abiotic and biotic mechanisms, leading to a variety of byproducts.
Abiotic Degradation
Abiotic degradation of this compound primarily occurs through hydrolysis and photodegradation.
2.1.1 Hydrolysis and Chemical Degradation:
In aqueous solutions, thimerosal initially decomposes to form thiosalicylic acid and ethylmercuric hydroxide.[3] The presence of sodium chloride has been observed to accelerate this decomposition.[3] Over time, ethylmercuric hydroxide can be reduced to elemental mercury.[3]
The degradation of thimerosal is also influenced by pH and the presence of other molecules. At physiological pH, thimerosal can be rapidly degraded by low-molecular-weight thiols such as L-glutathione and L-cysteine, forming ethylmercury-thiol adducts.
2.1.2 Photodegradation:
Photodegradation is a significant pathway for the breakdown of organomercurials. Visible light has been shown to possess sufficient energy to cleave the mercury-sulfur (Hg-S) and mercury-carbon (Hg-C) bonds in thimerosal.[4] Studies utilizing photocatalysts have demonstrated the effective degradation of thimerosal. For instance, the use of a ZnFe2O4/poly(o-phenylenediamine) composite as a photocatalyst under visible light irradiation resulted in a 90.2% degradation of thimerosal within 6 hours.[4] This process ultimately leads to the reduction of Hg(II) to elemental mercury (Hg(0)).[4]
Biotic Degradation
The primary mechanism of biotic degradation of ethylmercury involves phagocytic cells.
2.2.1 Degradation by Phagocytes:
In vitro studies have shown that phagocytic cells, including human polymorphonuclear leukocytes (PMN), macrophages, and monocytes, can readily degrade ethylmercury into inorganic mercury.[5] This degradation is mediated by reactive oxygen species (ROS), specifically hydroxyl radicals (•OH) produced by macrophages and hypochlorous acid (HOCl) generated by PMN, monocytes, and eosinophils.[5] The degradation process is believed to occur within the phagosomes of these immune cells.[5]
Degradation Byproducts
The degradation of this compound results in a cascade of byproducts. The initial breakdown of thimerosal yields ethylmercury and thiosalicylic acid.[3] Subsequent reactions lead to the formation of several other compounds.
Key Byproducts:
-
Ethylmercury (C₂H₅Hg⁺): The initial organomercurial degradation product.
-
Thiosalicylic Acid: The other primary initial degradation product from thimerosal.[3]
-
Ethylmercuric Hydroxide: Formed from the hydrolysis of the ethylmercury cation in aqueous solution.[3]
-
Inorganic Mercury (Hg²⁺): A key byproduct of both biotic and abiotic degradation pathways.[5][6]
-
Elemental Mercury (Hg⁰): The reduced form of mercury, resulting from further degradation.[3]
-
2,2'-Dithiosalicylic Acid: Formed from the oxidation of thiosalicylic acid.[3]
-
2-Sulfinobenzoic Acid: Formed from the cleavage and oxidation of dithiosalicylic acid in the presence of the ethylmercuric ion.[4]
-
2-Sulfobenzoic Acid: Can be formed in the presence of copper ions.
The following diagram illustrates the general degradation pathway of thimerosal, the parent compound of this compound.
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the degradation of thimerosal and ethylmercury.
Table 1: Photocatalytic Degradation of Thimerosal
| Catalyst | Light Source | Duration (hours) | Degradation (%) | Reference |
| ZnFe2O4/poly(o-phenylenediamine) | Visible Light | 6 | 90.2 | [4] |
Table 2: Biotic Degradation of Ethylmercury by Phagocytes
| Cell Type | Degradation Product | Mediators | Reference |
| Polymorphonuclear Leukocytes (PMN) | Inorganic Mercury | Hypochlorous Acid | [5] |
| Macrophages (Mφ) | Inorganic Mercury | Hydroxyl Radicals | [5] |
| Monocytes | Inorganic Mercury | Hypochlorous Acid | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound degradation.
High-Performance Liquid Chromatography (HPLC) for Thimerosal and Degradation Products
A common method for the analysis of thimerosal and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8]
-
Sample Preparation: For topical creams, an extraction with a phosphate buffer (e.g., 0.2M, pH 5.5) is performed, often assisted by ultrasonication and magnetic stirring. The mixture is then centrifuged, and the aqueous phase is filtered before injection.[7]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Symmetry® RP C18) is typically used.[9]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., pH 2.5, 0.05M) in a 70:30 v/v ratio is a common mobile phase.[7]
-
Detection: UV detection is performed at a wavelength of 218 nm.[7]
-
Flow Rate: A typical flow rate is 0.7 ml/min.[9]
-
Injection Volume: An injection volume of 60 µL is often used.[9]
-
The following workflow illustrates the HPLC analysis process.
In Vitro Degradation by Phagocytes
Studying the biotic degradation of ethylmercury involves co-incubation with phagocytic cells.
-
Cell Culture: Phagocytic cells (e.g., PMNs, macrophages) are isolated from blood or peritoneal cavity and maintained in appropriate culture media.
-
Exposure: Ethylmercury (or thimerosal) is added to the cell cultures at various concentrations.
-
Incubation: The cells are incubated for a defined period to allow for phagocytosis and degradation.
-
Quantification of Degradation:
-
The concentration of the remaining ethylmercury and the formed inorganic mercury in the cell lysates and supernatant is quantified.
-
Analytical techniques such as cold vapor atomic absorption spectrometry can be used for mercury quantification.[10]
-
Flow cytometry can be employed to measure the phagocytic activity of the cells.[11]
-
Impact on Cellular Signaling: Calcium Homeostasis
Ethylmercury has been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, a critical cellular signaling pathway.
The proposed mechanism involves the release of Ca²⁺ from intracellular stores, particularly the mitochondria and the endoplasmic reticulum.[12] This disruption can be initiated by ethylmercury's interaction with sulfhydryl groups on various proteins, including ion channels. The influx of Ca²⁺ into the mitochondria can lead to the opening of the mitochondrial permeability transition pore (MPTP), further exacerbating the Ca²⁺ dysregulation and potentially leading to apoptosis.[12]
The following diagram illustrates the proposed signaling pathway of ethylmercury-induced calcium dysregulation.
References
- 1. A review of Thimerosal (Merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of methyl and ethyl mercury into inorganic mercury by various phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry as a tool to monitor the disturbance of phagocytosis in the clam Mya arenaria hemocytes following in vitro exposure to heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Ethylhydroxymercury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure, chemical bonding, and analytical methodologies related to ethylhydroxymercury (C₂H₅HgOH). Given the relative scarcity of dedicated research on this specific molecule, this document synthesizes information from studies on closely related organomercury compounds, computational data, and general chemical principles to present a comprehensive overview.
Introduction
This compound, also known as ethylmercury hydroxide, is an organometallic compound consisting of an ethyl group covalently bonded to a mercury atom, which in turn is ionically associated with a hydroxide group.[1][2] It is most prominently recognized as a primary hydrolysis product of Thimerosal (sodium ethylmercurithiosalicylate), an organomercury compound historically used as an antiseptic and a preservative in some vaccines and other biological products.[3][4] Understanding the structure and reactivity of this compound is crucial for assessing the stability, metabolic fate, and toxicological profile of Thimerosal and other ethylmercury-containing compounds.[5][6]
The core of the molecule is the ethylmercury cation, [C₂H₅Hg]⁺, a species that dictates much of its chemical behavior.[7] Like other organomercurials, the properties of this compound are dominated by the nature of the carbon-mercury bond and the coordination geometry at the mercury center.
Molecular Structure and Bonding
Direct experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has not been reported in the reviewed literature. However, a precise and reliable model of its structure and bonding can be constructed based on extensive data from related organomercury compounds and fundamental chemical principles.[8][9]
Geometry
Organomercury compounds of the type R-Hg-X, where R is an alkyl group and X is an electronegative substituent, consistently exhibit a linear or nearly linear geometry around the mercury atom.[7][9] Therefore, the C-Hg-O atomic arrangement in this compound is predicted to be linear, with a bond angle of approximately 180°. This linearity arises from the hybridization of the mercury 6s and 6p orbitals.
Carbon-Mercury (C-Hg) Bond
The bond between the ethyl group's alpha-carbon and the mercury atom is a stable, covalent bond.[7] This bond is characterized by a relatively low polarity due to the comparable electronegativities of carbon and mercury. The stability of the C-Hg bond is a defining feature of organomercury compounds, rendering them generally stable towards air and water.[9]
Mercury-Oxygen (Hg-O) Bond
In contrast to the C-Hg bond, the interaction between the mercury atom and the hydroxide group (Hg-O) is predominantly ionic in nature. The compound is best described as an assembly of the ethylmercury cation, [C₂H₅Hg]⁺, and the hydroxide anion, [OH]⁻.[1][2] This ionic character influences its solubility in polar solvents and its reactivity, particularly in aqueous environments.
The formation of this compound from the hydrolysis of Thimerosal illustrates this relationship.
Quantitative Data
While specific experimentally determined bond lengths and angles for this compound are not available, the following tables summarize computed properties and data from analogous compounds to provide context.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆HgO | [2] |
| Molecular Weight | 246.66 g/mol | [2] |
| IUPAC Name | ethylmercury(1+);hydroxide | [2] |
| CAS Number | 107-28-8 |[1] |
Table 2: Comparative Data of Related Ethylmercury Compounds
| Compound | Formula | Hg-X Bond Type | Notes |
|---|---|---|---|
| Ethylmercury Chloride | C₂H₅HgCl | Covalent | A common synthetic precursor.[7] |
| Thimerosal | C₉H₉HgNaO₂S | Covalent (Hg-S) | Structure confirmed by X-ray diffraction.[8][10] |
| Ethylmercury Thiolates | C₂H₅Hg-SR | Covalent | Formed in biological systems.[7] |
Experimental Protocols
The study of this compound relies on techniques developed for the analysis of organomercury compounds. Below are outlines of key experimental methodologies.
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used to study the decomposition of Thimerosal, which specifically measure the formation of its hydrolysis products, including this compound.[4]
Objective: To separate and quantify this compound from a mixture containing Thimerosal and other degradation products.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of the sample to be analyzed. For stability studies, samples may be incubated under controlled conditions (e.g., temperature, pH, light exposure).
-
Chromatographic System: Utilize a reverse-phase HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detector: UV detector set to a wavelength appropriate for the analytes.
-
-
Standard Preparation: Prepare standard solutions of Thimerosal and, if available, purified this compound and thiosalicylic acid in the mobile phase to establish retention times and calibration curves.
-
Injection and Elution: Inject a fixed volume of the sample onto the column. The components will separate based on their polarity, with less polar compounds having longer retention times.
-
Data Analysis: Identify peaks by comparing their retention times to those of the standards. Quantify the concentration of each compound by integrating the peak area and comparing it to the calibration curve.
Protocol: Structure Determination by Single-Crystal X-ray Crystallography
This is a generalized protocol for the primary method used to determine the precise three-dimensional structure of molecules.[11] Its application to this compound would require the successful growth of high-quality single crystals.
Objective: To determine the precise bond lengths, bond angles, and crystal packing of this compound.
Methodology:
-
Crystallization: The critical first step is to grow single crystals suitable for diffraction.[11] This involves slowly bringing a concentrated, pure solution of this compound to a state of supersaturation. Common techniques include:
-
Slow evaporation of the solvent.
-
Vapor diffusion (hanging drop or sitting drop).
-
Cooling of a saturated solution.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of diffracted X-ray reflections) is recorded by a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model, yielding the final, precise molecular structure.
-
Conclusion
This compound is a simple yet significant organomercury compound, primarily understood as a key metabolite of Thimerosal. Its molecular structure is characterized by a linear C-Hg-O geometry, featuring a stable covalent C-Hg bond and a predominantly ionic Hg-OH interaction. While direct crystallographic data is not yet available, a robust structural model can be inferred from extensive studies on analogous compounds. The analytical techniques outlined in this guide, particularly HPLC and X-ray crystallography, are fundamental tools for further elucidating the properties and behavior of this and other organomercury species in pharmaceutical and environmental contexts.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethylmercury hydroxide | C2H6HgO | CID 13251506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ethylmercury - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 10. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Neurotoxicity of Ethylmercury Compounds
Introduction
Ethylmercury (EtHg) is an organomercurial cation (C₂H₅Hg⁺) primarily encountered in the form of Thimerosal, a preservative that has been used in some vaccines and other biological and pharmaceutical products.[1][2][3] Thimerosal, which is approximately 49.6% mercury by weight, rapidly metabolizes or degrades to ethylmercury and thiosalicylate.[3][4] While concerns about mercury's neurotoxicity have historically focused on methylmercury (MeHg) from environmental sources, the distinct toxicokinetics and toxicodynamics of EtHg warrant specific investigation.[2][5] EtHg is known to cross the blood-brain and placental barriers, distributing to all body tissues.[6][7] This guide provides a detailed examination of the molecular mechanisms underlying EtHg neurotoxicity, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Ethylmercury Neurotoxicity
The neurotoxic effects of ethylmercury are multifactorial, stemming from its high affinity for sulfhydryl (-SH) groups on proteins and smaller molecules like glutathione.[8][9] This interaction disrupts a multitude of cellular processes, culminating in neuronal damage and death. The primary mechanisms identified are mitochondrial dysfunction leading to oxidative stress, the direct activation of apoptotic pathways, and the disruption of intracellular calcium homeostasis.
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are primary targets of ethylmercury.[10] EtHg is a mitochondrial toxin that inhibits the mitochondrial respiratory chain, leading to a decrease in the mitochondrial membrane potential.[10][11] This impairment of mitochondrial respiration concurrently increases the generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[10][12] The subsequent oxidative stress results in significant cellular damage:
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising their integrity.
-
Protein Carbonylation: Oxidative damage to proteins leads to the formation of protein carbonyls, altering their structure and function.[10]
-
DNA Damage: EtHg-induced oxidative stress can cause breaks in mitochondrial DNA (mtDNA), further impairing mitochondrial function and energy production.[10][11]
-
Glutathione Depletion: EtHg's interaction with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant, depletes cellular stores, leaving neurons more vulnerable to oxidative damage.[12][13][14]
Induction of Apoptosis
Ethylmercury is a potent inducer of apoptosis, or programmed cell death, in neuronal cells.[3][15] Studies have demonstrated that EtHg exposure leads to DNA fragmentation, damage to the cell membrane, and the activation of key apoptotic signaling cascades.[3]
-
Caspase Activation: EtHg triggers the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[3][16] This activation can be preceded by the activation of initiator caspases, such as caspase-9, indicating the involvement of the intrinsic (mitochondrial) pathway.[15][16]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by cellular stress, plays a significant role in EtHg-induced apoptosis.[16] Thimerosal treatment increases the phosphorylated (active) form of JNK.[16] Activated JNK can then promote apoptosis through mechanisms that may involve pro-apoptotic proteins like Bim, leading to cytochrome c release from mitochondria and subsequent caspase activation.[16]
Disruption of Calcium Homeostasis
While much of the detailed mechanistic work on mercury and calcium dysregulation has been performed with methylmercury, the principles are considered relevant to organomercurials in general.[17] These compounds are known to cause a severe loss of intracellular calcium ([Ca²⁺]i) homeostasis.[17][18] This disruption typically occurs in a biphasic manner: an initial release of Ca²⁺ from intracellular stores (like the endoplasmic reticulum and mitochondria) followed by a secondary influx of extracellular Ca²⁺.[17][19] Elevated cytosolic calcium can activate a range of detrimental downstream processes, including the activation of proteases (calpains), further mitochondrial damage via the mitochondrial permeability transition pore (MPTP), and enhanced excitotoxicity.[17][18]
Quantitative Toxicological Data
The following tables summarize quantitative data from key in vitro and in vivo studies on ethylmercury neurotoxicity.
Table 1: Summary of In Vitro Neurotoxic Effects of Ethylmercury
| Cell Type | Compound | Concentration Range | Exposure Duration | Key Effect Observed | Quantitative Result | Reference(s) |
| Human Neuroblastoma (SK-N-SH) | Thimerosal | 0 - 10 µM | 2 - 4 hours | Increased phosphorylation of JNK | Significant increase at 5 and 10 µM | [16] |
| Human Neurons & Fibroblasts | Thimerosal | 2 - 250 µM | 6 hours | Caspase-3 activation and apoptosis | Caspase-3 positive cells detected at all concentrations | [3] |
| Human Astrocytes (NHA) | Thimerosal | 10 nM - 10 µM | 24 hours | Mitochondrial dysfunction | Significant increase relative to controls | [20] |
| Human Astrocytes (NHA) | Thimerosal | Up to 14.4 µM | Time-course | Increased ROS generation | Dose-dependent increase in DCF fluorescence | [10][21] |
| Rat Glioma (C6) | Ethylmercury | Not specified | 30 min | Decreased cellular viability | EC₅₀ value of 5.05 µM | [22] |
| Human Kidney (HK-2) | Ethylmercury | 0.25 - 4 µM | 6 - 48 hours | Cytotoxicity | IC₅₀ values: 9.6 µM (6h), 2.2 µM (24h), 1.1 µM (48h) | [23] |
Table 2: Summary of In Vivo Neurotoxic Effects of Ethylmercury
| Animal Model | Compound/Dose | Route & Duration | Key Neurological/Biochemical Outcome | Reference(s) |
| FVB Mice (Pups) | Thimerosal (20x human dose equivalent) | Intramuscular; Neonatal schedule | Delayed neural development, autistic-like behaviors, neuropathological changes. | [4] |
| Wistar Rats (21 days old) | Thimerosal (20 µg/kg/day) | Not specified; 24 hours | Increased Hg accumulation in the brain and liver. | [24] |
| Infant Rats | Thimerosal | Not specified | Increased overflow of glutamate and aspartate in the prefrontal cortex. | [1] |
| Neonatal Mice | Ethylmercury | Single intramuscular injection | Lower organic Hg but higher inorganic Hg in the brain compared to MeHg. | [23] |
| Infant Monkeys | Thimerosal (20 µg/kg) | Intramuscular; 4 doses | Shorter blood half-life for EtHg (7 days) vs. MeHg; inorganic Hg accumulates in the brain. | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols representative of in vitro and in vivo studies on ethylmercury neurotoxicity.
Protocol: In Vitro Assessment of Mitochondrial Toxicity in Human Astrocytes
This protocol is adapted from studies investigating the effects of Thimerosal-derived ethylmercury on mitochondrial function in normal human astrocytes (NHA).[10][11]
-
Cell Culture:
-
Culture normal human astrocytes (NHA) in astrocyte medium supplemented with fetal bovine serum, glutamine, and an antibiotic/antimycotic solution.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells onto appropriate culture plates (e.g., 96-well plates for fluorescence assays) and allow them to adhere and grow to a desired confluency (e.g., 80%).
-
-
Thimerosal Treatment:
-
Prepare a stock solution of Thimerosal in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 15 µM).
-
Remove the existing medium from the cells and replace it with the Thimerosal-containing medium. Include untreated control wells.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Following incubation for the desired time (e.g., 24 hours), load the cells with a potentiometric dye such as Mitotracker Red CMXRos (e.g., at 200 nM) for 30 minutes.
-
Wash the cells with pre-warmed PBS to remove excess dye.
-
Measure the fluorescence using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths (e.g., 579/599 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) (e.g., at 10 µM) for 30-60 minutes in the dark.
-
H₂DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash cells with PBS and measure fluorescence intensity (excitation/emission ~485/530 nm). An increase in fluorescence indicates elevated ROS levels.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of control cells.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Protocol: In Vivo Assessment of Neurodevelopmental Toxicity in Mice
This protocol is a generalized representation based on neonatal exposure studies in mice.[4]
-
Animals and Housing:
-
Use a specific mouse strain (e.g., FVB) and time-pregnant females.
-
House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Allow dams to deliver naturally and cull litters to a standard size to ensure uniform nutrition.
-
-
Thimerosal Administration:
-
Randomly assign pups to treatment groups (e.g., Thimerosal-treated and saline-treated controls).
-
On specified postnatal days (e.g., mimicking a vaccination schedule), administer Thimerosal or saline via intramuscular injection into the thigh muscle.
-
Doses should be calculated based on body weight.
-
-
Neurodevelopmental and Behavioral Assessment:
-
Physical Development: Monitor milestones such as eye-opening and body weight gain daily.
-
Behavioral Testing (in juvenile or adult mice):
-
Social Interaction Test: Use a three-chambered apparatus to assess sociability and preference for social novelty.
-
Open Field Test: Measure general locomotor activity and anxiety-like behavior.
-
Forced Swim Test: Assess depressive-like behavior.
-
-
-
Neuropathological and Biochemical Analysis:
-
Collect brains and other tissues (liver, kidney) for analysis.
-
Mercury Analysis: Use techniques like cold vapor atomic absorption spectrometry to determine total mercury concentrations in tissues.
-
Histology/Immunohistochemistry: Process brain tissue for sectioning. Use stains like Nissl to assess neuronal morphology or immunohistochemistry to examine specific markers (e.g., glial activation, apoptotic cells).
-
Gene Expression Analysis: Isolate RNA from specific brain regions (e.g., cortex, hippocampus) for high-throughput RNA sequencing (RNA-Seq) or qPCR to identify changes in molecular pathways.[4]
Conclusion and Future Directions
The evidence overwhelmingly indicates that ethylmercury compounds are neurotoxic. The primary mechanisms involve the induction of mitochondrial dysfunction, which leads to oxidative stress, and the activation of apoptotic pathways such as the JNK signaling cascade. While in vitro studies demonstrate cytotoxicity at low micromolar and even nanomolar concentrations, in vivo studies confirm that EtHg crosses the blood-brain barrier and can lead to behavioral and neuropathological changes, particularly with neonatal exposure.[4][20][25]
A key distinction from methylmercury is EtHg's toxicokinetic profile; it generally has a shorter half-life in the blood but is more rapidly converted to inorganic mercury, which then persists in the brain.[5][6][26] The long-term consequences of this accumulated inorganic mercury in the developing brain are not fully understood and represent a critical area for future research.[5] Drug development professionals should be aware of these mechanisms when evaluating the safety of organomercurial preservatives and when developing potential therapeutic interventions for heavy metal-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thimerosal Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylmercury - Wikipedia [en.wikipedia.org]
- 7. Neurodevelopmental Effects of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased Susceptibility to Ethylmercury-Induced Mitochondrial Dysfunction in a Subset of Autism Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theecologist.org [theecologist.org]
- 14. mdpi.com [mdpi.com]
- 15. medscienceresearch.com [medscienceresearch.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methylmercury-induced neurotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for interactions between intracellular calcium stores during methylmercury-induced intracellular calcium dysregulation in rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 24. Does acute exposure to thimerosal, an organic mercury compound, affect the mitochondrial function of an infant model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Integrating experimental (in vitro and in vivo) neurotoxicity studies of low-dose thimerosal relevant to vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Decomposition Products of Ethylhydroxymercury in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition of ethylhydroxymercury in aqueous solutions. This compound is a primary degradation product of thimerosal, an organomercurial compound that has been used as a preservative in some vaccines and other biological and pharmaceutical products. Understanding the stability of this compound and the nature of its decomposition products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations.
Executive Summary
This compound in aqueous solutions undergoes decomposition to form several products. The initial and primary decomposition products are ethylmercuric hydroxide and thiosalicylic acid.[1] Over time and under certain conditions, these initial products can further degrade into secondary products, including 2,2'-dithiosalicylic acid and elemental mercury.[1] The rate of decomposition can be influenced by several factors, including the presence of ions such as sodium chloride, which has been shown to accelerate the process. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and its degradation products.
Decomposition Pathway of this compound
The decomposition of thimerosal in an aqueous environment, which leads to the formation of this compound, is a critical process to understand. The primary pathway involves the hydrolysis of thimerosal, followed by subsequent reactions of the initial products.
Initial Hydrolysis
Thimerosal initially hydrolyzes in aqueous solution to yield ethylmercuric hydroxide and thiosalicylic acid.[1] This is the first and most significant step in the decomposition process.
Secondary Decomposition Reactions
Following the initial hydrolysis, the primary decomposition products can undergo further reactions. Thiosalicylic acid can be oxidized to form 2,2'-dithiosalicylic acid.[1] Concurrently, ethylmercuric hydroxide can be reduced to elemental mercury over a prolonged period.[1]
The following diagram illustrates the decomposition pathway of thimerosal to this compound and its subsequent degradation products.
Caption: Decomposition pathway of thimerosal in aqueous solution.
Quantitative Data on Decomposition Products
While the qualitative identification of this compound decomposition products is well-established, comprehensive quantitative data in a single source is limited. The following table summarizes available quantitative information, primarily focusing on the analytical methods used for their detection and quantification.
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Thimerosal | RP-HPLC with Amperometric Detection | Ophthalmic Formulations | 1.0 ng injected (at 0.9 V) | - | [2] |
| Thiosalicylic Acid | RP-HPLC with Amperometric Detection | Ophthalmic Formulations | 0.2 ng injected (at 0.9 V) | - | [2] |
| 2,2'-Dithiodibenzoic Acid | RP-HPLC with Amperometric Detection | Ophthalmic Formulations | 4 ng injected (at 1.2 V) | - | [2] |
| Thimerosal | RP-HPLC-UV | Topical Creams | 0.26 µg/mL | 0.79 µg/mL | [3] |
| Ethylmercury | GC-ICP-MS | Mouse Tissues | 0.2 pg | - | [4][5] |
| Inorganic Mercury (Hg2+) | GC-ICP-MS | Mouse Tissues | 0.6 pg | - | [4][5] |
Experimental Protocols
The analysis of this compound and its decomposition products is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies based on established and validated methods.
Stability-Indicating HPLC Method for Thimerosal and Decomposition Products
This protocol is a composite based on several published methods for the analysis of thimerosal and its degradation products in pharmaceutical formulations.
Objective: To separate and quantify thimerosal, thiosalicylic acid, and 2,2'-dithiosalicylic acid in an aqueous sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M, pH 2.5)
-
Water (HPLC grade)
-
Reference standards for thimerosal, thiosalicylic acid, and 2,2'-dithiosalicylic acid.
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 70:30 v/v).[3] The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 0.7 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection:
Procedure:
-
Standard Preparation: Prepare individual stock solutions of thimerosal, thiosalicylic acid, and 2,2'-dithiosalicylic acid in a suitable solvent (e.g., mobile phase). From the stock solutions, prepare a series of working standards of known concentrations.
-
Sample Preparation: Dilute the aqueous sample containing this compound/thimerosal with the mobile phase to a concentration within the calibration range of the standards.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peaks of the analytes based on their retention times compared to the standards. Quantify the concentration of each analyte by constructing a calibration curve from the peak areas of the standards.
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound decomposition products.
Caption: Experimental workflow for HPLC analysis.
Factors Influencing Decomposition
The stability of this compound in aqueous solutions is not absolute and can be influenced by various factors:
-
Presence of Halide Ions: The presence of sodium chloride has been shown to accelerate the decomposition of thimerosal.[1]
-
Storage Containers: There is evidence to suggest that thimerosal can be sorbed onto plastic containers during storage, which may affect its concentration in solution.[1]
-
pH: The pH of the aqueous solution can influence the rate of hydrolysis and subsequent decomposition reactions.
-
Temperature: As with most chemical reactions, temperature can affect the kinetics of this compound decomposition.
-
Presence of Other Substances: The presence of other compounds, such as glutathione and L-cysteine, can lead to the formation of adducts with ethylmercury.
Conclusion
The decomposition of this compound in aqueous solutions is a multi-step process that begins with the hydrolysis of its parent compound, thimerosal. The primary products, ethylmercuric hydroxide and thiosalicylic acid, can further degrade to other species. For professionals in drug development and research, a thorough understanding of these decomposition pathways and the factors that influence them is essential for formulation development, stability testing, and ensuring product quality and safety. The use of validated analytical methods, such as HPLC, is crucial for the accurate monitoring of this compound and its degradation products.
References
- 1. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of thimerosal and its degradation products in ophthalmic solutions with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ethylhydroxymercury in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydroxymercury, a metabolite of the organomercurial compound thimerosal, has been a subject of significant research due to its use as a preservative in some vaccines and pharmaceutical products. Accurate quantification of this compound in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and understanding its biological fate. This document provides detailed application notes and protocols for the determination of this compound in various biological matrices, including blood, hair, and saliva. The methodologies described herein are based on established analytical techniques such as Gas Chromatography coupled with Cold-Vapor Atomic Fluorescence Spectrometry (GC-CVAAS) and Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).
Analytical Methods and Quantitative Data
Several analytical methods have been validated for the quantification of ethylmercury in biological samples. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative data from various studies.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Repeatability (RSD) | Recovery | Reference |
| GC-CVAAS | Blood, Saliva | 0.01 ng/g | - | 5-10% | - | [1] |
| GC-CVAAS | Hair | 5 ng/g | - | 5-10% | - | [1] |
| GC-ICP-MS | Mouse Tissues | 0.2 pg | - | - | - | [2][3] |
| GC-NCI-MS | Whole Blood | - | 0.14 ng/mL | - | 49.3% | [4][5] |
| LC-ICP-MS | Whole Blood | 0.2 µg/L | - | - | - | [6][7] |
Experimental Protocols
Protocol 1: Simultaneous Determination of Ethylmercury and Methylmercury by GC-CVAAS
This protocol is adapted from a method for the simultaneous determination of ethylmercury (EtHg) and methylmercury (MeHg) in biological samples like blood, saliva, and hair.[1]
1. Sample Preparation (Blood and Saliva)
-
Acid Leaching: To a known quantity of the sample (e.g., 1 g), add an acid leaching solution (e.g., H₂SO₄-KBr-CuSO₄).
-
Extraction: Extract the EtHg and MeHg bromides into an organic solvent such as dichloromethane (CH₂Cl₂).
-
Back-extraction: Back-extract the organomercurials into purified water (e.g., Milli-Q water).
2. Sample Preparation (Hair)
-
Wash hair samples to remove external contamination.
-
Digest the hair sample using an alkaline or acidic digestion method.
-
Proceed with the extraction and back-extraction steps as described for blood and saliva.
3. Derivatization
-
Derivatize the extracted EtHg and MeHg bromides using sodium tetrapropylborate (NaBPr₄). This step converts the ionic organomercury species into volatile forms suitable for gas chromatography.
4. GC-CVAAS Analysis
-
Collection: Collect the derivatized analytes at room temperature on a Tenax trap.
-
Separation: Thermally desorb the analytes from the trap and separate them using isothermal gas chromatography (GC).
-
Pyrolysis and Detection: Pyrolyze the separated organomercurials to elemental mercury and detect using a cold-vapor atomic fluorescence spectrometer (CVAAS).
Protocol 2: Quantification of Ethylmercury in Tissues by Species-Specific Isotope Dilution GC-ICP-MS
This protocol is based on a method for determining ethylmercury, methylmercury, and inorganic mercury in mouse tissues.[2][3]
1. Sample Preparation
-
Spiking: Spike the tissue homogenate with isotopically enriched standards of ethylmercury (e.g., C₂H₅¹⁹⁹Hg⁺) and other mercury species of interest.
-
Digestion: Digest the spiked sample with tetramethylammonium hydroxide (TMAH).
-
Extraction: Extract the mercury species at pH 9 using a solution of diethylammonium diethyldithiocarbamate (DDTC) in toluene.
2. Derivatization
-
React the extracted mercury species with a Grignard reagent, such as butylmagnesium chloride, to form butylated derivatives.
3. GC-ICP-MS Analysis
-
Injection: Inject the derivatized sample into the GC-ICP-MS system.
-
Separation: Separate the butylated mercury species on a suitable GC column.
-
Detection: Detect and quantify the isotopes of mercury using the inductively coupled plasma mass spectrometer. The use of isotope dilution allows for correction of analytical biases, including incomplete extraction and derivatization.
Visualizations
Experimental Workflow for Ethylmercury Analysis
Caption: Experimental workflow for the quantification of this compound.
Metabolic Fate and Toxicological Pathway of Ethylmercury
Ethylmercury, primarily from the breakdown of thimerosal, can enter cells and interact with cellular components.[8] It is known to be metabolized into inorganic mercury (Hg²⁺), which can persist in tissues.[2][3] A key mechanism of its toxicity involves the inhibition of the thioredoxin system, a critical antioxidant pathway in the cell.
Caption: Metabolic fate and toxicological pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Ethylhydroxymercury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of ethylhydroxymercury, a critical analyte in pharmaceutical and biological matrices due to its association with the preservative thimerosal. The following sections detail the predominant analytical techniques, sample preparation protocols, and performance characteristics to guide researchers in selecting and implementing appropriate methods.
Introduction
This compound is the primary metabolite of thimerosal, an organomercurial compound historically used as a preservative in some vaccines and other pharmaceutical products. Due to the neurotoxic potential of mercury compounds, sensitive and specific analytical methods are required to monitor its presence in drug formulations and to conduct pharmacokinetic and toxicological studies in biological systems. The principal analytical challenges lie in the speciation of mercury, distinguishing the ethylmercury cation from other organic and inorganic mercury species, and achieving low detection limits in complex matrices.
The most widely employed techniques for ethylmercury analysis are hyphenated chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with highly sensitive detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Fluorescence Spectrometry (AFS), and Atomic Absorption Spectrometry (AAS).
Analytical Methodologies
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation of mercury. It combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. This method allows for the direct determination of ethylmercury in aqueous and digested biological samples.
Principle: A liquid sample is injected into an HPLC system where different mercury species are separated based on their interaction with a stationary phase. The eluent from the HPLC column is then introduced into the ICP-MS, where the sample is nebulized, desolvated, and ionized in an argon plasma. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the specific detection of mercury isotopes.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
GC-based methods are highly effective for the analysis of volatile and semi-volatile compounds. For non-volatile species like ethylmercury, a derivatization step is required to convert them into a form suitable for GC analysis.
Principle: Ethylmercury in the sample is first derivatized to a more volatile compound, typically through ethylation or butylation. The derivatized analyte is then introduced into the GC, where it is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compounds are then detected by a mass spectrometer (either a standard quadrupole MS or an ICP-MS). GC-ICP-MS offers extremely low detection limits for mercury species.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used for the detection of ethylmercury. This allows for a direct comparison of their key performance characteristics.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV-CV-AFS | Pharmaceutical Effluent, River Water | Thimerosal, Ethylmercury (EtHg), Inorganic Hg (Hg(II)) | 0.09 µg/L (EtHg) | - | Up to 100 µg/L | - | [1] |
| GC-ICP-MS | Mouse Tissues (Kidney, Liver) | Methylmercury (MeHg), Ethylmercury (EtHg), Inorganic Hg (Hg2+) | 0.2 pg (EtHg) | - | - | - | [2][3] |
| LC-VG-ICP-MS/MS | Whole Blood | Inorganic Hg, Methylmercury, Ethylmercury | 0.2 µg/L (for MeHg and iHg) | - | - | - | [4][5] |
| GC-NCI-MS | Whole Blood | Methylmercury, Ethylmercury | 0.14 ng/mL (EtHgBr) | - | 0.02 - 20 ng/mL | 49.3 | |
| HPLC-ICP-MS | Water, Soil | MeHg, EtHg, Hg2+ | <10 ng/L | - | - | 80-120 (soil spike) | |
| HPLC-ICP-MS | - | Hg+, MeHg, EtHg, Hg2+ | 0.009 ng/L (EtHg) | - | - | - | [5] |
Note: The table presents a summary of available data. Direct comparison should be made with caution due to variations in experimental conditions, matrices, and reporting standards.
Experimental Protocols
Protocol 1: Analysis of Ethylmercury in Biological Tissues by GC-ICP-MS
This protocol is adapted from the methodology used for the determination of mercury species in mouse tissues following thimerosal administration[2][3].
1. Sample Preparation: Digestion and Extraction a. Weigh approximately 0.1 g of homogenized tissue sample into a clean polypropylene tube. b. Add isotopically enriched internal standards (e.g., C2H5(199)Hg+) for isotope dilution analysis. c. Add 1 mL of 20% tetramethylammonium hydroxide (TMAH) to the tube. d. Vortex the sample and incubate at 60°C for 2 hours to digest the tissue. e. After cooling, adjust the pH to 9 with hydrochloric acid (HCl). f. Add 1 mL of a solution containing diethyldithiocarbamate (DDTC) in toluene. g. Vortex vigorously for 5 minutes to extract the mercury species into the organic phase. h. Centrifuge at 3000 rpm for 10 minutes to separate the phases. i. Carefully transfer the upper toluene layer to a clean vial.
2. Derivatization a. To the toluene extract, add 100 µL of a Grignard reagent, such as butylmagnesium chloride in tetrahydrofuran (THF). b. Vortex the mixture for 1 minute to allow for the butylation of the mercury species. c. The butylated derivatives are now ready for GC-ICP-MS analysis.
3. GC-ICP-MS Analysis a. GC Conditions:
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 280°C at 25°C/min, hold for 2 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min. b. ICP-MS Conditions:
- RF Power: 1550 W.
- Plasma Gas Flow: 15 L/min.
- Auxiliary Gas Flow: 0.9 L/min.
- Nebulizer Gas Flow: 1.0 L/min.
- Monitored Isotopes: 199Hg, 200Hg, 201Hg, 202Hg.
4. Data Analysis a. Quantify the ethylmercury concentration using the isotope dilution equation, correcting for the added internal standard.
Protocol 2: Analysis of Ethylmercury in Pharmaceutical Effluents by HPLC-UV-CV-AFS
This protocol is based on the method for the determination of thimerosal and its degradation products in aqueous samples[1].
1. Sample Preparation a. Collect water samples in clean polyethylene bottles. b. Acidify the samples with a few drops of concentrated HCl to a pH below 4. c. Store at 4°C until analysis. d. Prior to injection, filter the samples through a 0.45 µm syringe filter. e. Dilute the samples 1:10 with the mobile phase.
2. HPLC-UV-CV-AFS Analysis a. HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: 0.5% (v/v) formic acid in ultrapure water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 100 µL. b. Post-Column UV Photoreduction:
- The eluent from the HPLC is passed through a UV photoreactor (e.g., a 1-meter reaction coil irradiated by a UV lamp) to quantitatively convert organomercury species to inorganic mercury (Hg(II)). c. Cold Vapor Generation (CV):
- The UV-treated eluent is mixed with a reducing agent, typically a 0.5% (m/v) solution of sodium borohydride (NaBH4) in 0.5% (m/v) sodium hydroxide (NaOH).
- This reaction reduces Hg(II) to volatile elemental mercury (Hg0). d. Atomic Fluorescence Spectrometry (AFS) Detection:
- The generated mercury vapor is swept by a stream of argon gas into the AFS detector.
- The mercury atoms are excited by a mercury vapor lamp, and the resulting fluorescence is measured at 253.7 nm.
3. Data Analysis a. Create a calibration curve using standards of thimerosal, ethylmercury chloride, and inorganic mercury. b. Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for GC-ICP-MS analysis of ethylmercury in biological tissues.
Caption: Workflow for HPLC-UV-CV-AFS analysis of ethylmercury in aqueous samples.
References
- 1. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
Application Note: Analysis of Ethylhydroxymercury using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylhydroxymercury (a metabolite of thimerosal) is an organomercurial compound that requires sensitive and specific analytical methods for its detection and quantification in various matrices, including biological samples and pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification.[1][2] However, due to the low volatility and polar nature of this compound, chemical derivatization is a critical step to enable its analysis by GC-MS.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS involves several key stages, from sample receipt to final data analysis.
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of ethylmercury (EtHg) using a derivatization method followed by GC-Negative Chemical Ionization-MS (GC-NCI-MS).[6]
| Parameter | Ethylmercury (as bromide complex) |
| Linearity (R²)¹ | 0.990 |
| Calibration Range¹ | 0.02 ng/mL to 20 ng/mL |
| Detection Limit (LOD)¹ | 0.14 ng/mL |
| Recovery from Whole Blood¹ | 49.3% |
| Coefficient of Variation (CV%)¹ | 23.9% |
| ¹Data obtained for ethylmercury bromide complex.[6] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reliable GC-MS analysis.[7] The goal is to isolate the analyte of interest from the sample matrix and prepare it in a solvent compatible with the GC system.[8]
Materials:
-
Sample containing this compound (e.g., biological fluid, pharmaceutical preparation)
-
Hydrochloric acid (HCl), 0.6M[9]
-
Borate buffer (pH 9)[9]
-
Volatile organic solvent (e.g., hexane, dichloromethane)[8][10]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol for Biological Fluids (e.g., Blood): [9]
-
To 1 mL of the sample in a centrifuge tube, add 0.6M HCl to release the mercury compounds from proteins.[9]
-
Vortex the mixture thoroughly.
-
Adjust the pH of the solution to 9 using the borate buffer.[9]
-
Proceed to the derivatization step.
Derivatization
Derivatization is essential to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.[4][5] This protocol describes a common approach involving chelation and extraction.
Derivatization and Extraction Workflow
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 3. emerypharma.com [emerypharma.com]
- 4. jfda-online.com [jfda-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. oaepublish.com [oaepublish.com]
- 7. organomation.com [organomation.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Mercury determination in blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
Application Notes & Protocols for Ethylmercury Speciation by Liquid Chromatography
Introduction
Ethylmercury (EtHg), an organomercurial compound, has been a subject of significant interest in environmental and toxicological studies due to its use as a preservative, particularly in the form of thimerosal in some vaccines.[1][2] Accurate quantification of EtHg is crucial for assessing exposure and understanding its metabolic fate. Liquid chromatography (LC) coupled with sensitive detection techniques offers a robust platform for the speciation of mercury compounds, including the separation of EtHg from other species like inorganic mercury (Hg²⁺) and methylmercury (MeHg).[3][4] High-performance liquid chromatography (HPLC) is a widely used separation technique that can handle non-volatile compounds of varying molecular weights.[3][4] This document provides detailed application notes and experimental protocols for the determination of ethylmercury using liquid chromatography.
Principle
The fundamental principle involves the separation of different mercury species based on their physicochemical properties using a chromatographic column. Reversed-phase liquid chromatography is the most common approach, where analytes are separated based on their hydrophobicity.[3][4] A polar mobile phase is used with a nonpolar stationary phase (e.g., C8 or C18).[1][5] Following separation, the eluted mercury species are detected by highly sensitive and specific detectors, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Fluorescence Spectrometry (AFS).[3][6] ICP-MS is particularly well-suited for this purpose due to its low detection limits, wide linear range, and ability to monitor specific isotopes.[3]
Experimental Workflow
The general workflow for the speciation of ethylmercury using liquid chromatography is depicted below.
References
- 1. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 3. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]
- 5. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Analysis of Ethylhydroxymercury by GC-MS Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylhydroxymercury, a metabolite of thimerosal, is an organomercurial compound of significant interest in toxicological and environmental studies. Due to its ionic nature and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1][2] Derivatization is a crucial sample preparation step that converts non-volatile mercury species into volatile derivatives suitable for GC analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis, focusing on alkylation techniques.
The primary goal of derivatization in this context is to replace the polar functional groups of this compound with nonpolar alkyl groups, thereby increasing its volatility and thermal stability.[2] Common derivatization methods for organomercury compounds include ethylation, propylation, and butylation using reagents like sodium tetraethylborate, sodium tetrapropylborate, or Grignard reagents.[3] This protocol will focus on butylation using a Grignard reagent, a widely employed and effective method.[4][5]
Experimental Protocol: Butylation of this compound
This protocol outlines the derivatization of this compound to its butylated form for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Butylmagnesium chloride (Grignard reagent) solution
-
Toluene, hexane (pesticide residue grade)
-
Deionized water
-
Sodium acetate buffer
-
Sample tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Sample Preparation and Derivatization Procedure
-
Sample Digestion (for complex matrices): For biological samples such as tissues or blood, an initial digestion step is required. A common method involves digestion with tetramethylammonium hydroxide.[4][5]
-
pH Adjustment: Adjust the pH of the aqueous sample or standard solution to an appropriate level (e.g., pH 9) using a suitable buffer.[4]
-
Extraction: Extract the mercury species from the aqueous phase into an organic solvent like toluene.[4]
-
Derivatization:
-
To the organic extract, add the butylmagnesium chloride solution.
-
Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure complete reaction.[6] The butylated derivative of ethylmercury will be formed.
-
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the organic (upper) layer containing the butylated ethylmercury to a clean GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating the derivatized mercury species.[7]
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of different mercury species. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature, and hold for a few minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity by monitoring characteristic ions of the butylated ethylmercury.[8]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of derivatized mercury species by GC-MS techniques.
| Parameter | Value | Reference |
| Absolute Detection Limit (C2H5Hg+) | 0.2 pg | [4][5] |
| Absolute Detection Limit (CH3Hg+) | 0.4 pg | [4][5] |
| Absolute Detection Limit (Hg2+) | 0.6 pg | [4][5] |
Logical Workflow for Derivatization and Analysis
Caption: Workflow for this compound derivatization and GC-MS analysis.
The derivatization of this compound to a volatile alkylated species is a critical step for its successful analysis by GC-MS. The butylation protocol described provides a reliable method for the quantification of this compound in various samples. Proper optimization of the derivatization reaction and GC-MS parameters is essential to achieve high sensitivity and accuracy. The use of species-specific internal standards is also recommended to account for any potential degradation of ethylmercury during sample preparation.[4][5]
References
- 1. jfda-online.com [jfda-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparison of different derivatization approaches for mercury speciation in biological tissues by gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. usu.edu [usu.edu]
- 8. archivedproceedings.econference.io [archivedproceedings.econference.io]
Application Note: The Use of Ethylhydroxymercury as an Internal Standard in Mercury Speciation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of different mercury species is critical in environmental and toxicological studies, as well as in the development of pharmaceuticals, due to the varying toxicity of organomercury compounds. Ethylmercury (EtHg), found in some preservatives like thimerosal, requires precise measurement, which can be challenging due to its potential degradation during sample preparation. The use of a species-specific internal standard is paramount to correct for analytical variability and sample matrix effects. This application note details the protocol for using an ethylmercury species, closely analogous to ethylhydroxymercury, as an internal standard for the accurate determination of ethylmercury in biological samples by Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS).
The primary challenge in ethylmercury quantification is its instability during sample preparation, where it can be partially converted to inorganic mercury (Hg²⁺). Studies have shown that up to 9% of ethylmercury can be degraded during the analytical process, highlighting the necessity of a species-specific internal standard to obtain accurate results[1][2][3]. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, thus providing a reliable reference for quantification. Isotopically labeled ethylmercury serves as an excellent internal standard for this purpose.
Experimental Protocols
This section outlines the detailed methodology for the determination of ethylmercury in biological tissues using an isotopically labeled ethylmercury internal standard.
Preparation of Internal Standard and Reagents
-
Internal Standard: An isotopically enriched ethylmercury standard (e.g., C₂H₅¹⁹⁹Hg⁺) is used. The synthesis of such standards can be achieved using Grignard reagents with isotopically enriched mercuric oxide (¹⁹⁹HgO)[1][2][3].
-
Digestion Reagent: 20% (w/v) Tetramethylammonium hydroxide (TMAH).
-
Extraction Solution: Diethyldithiocarbamate (DDTC) in toluene. The pH of the aqueous phase should be adjusted to 9.
-
Derivatization Reagent: Butylmagnesium chloride (a Grignard reagent) to form butylated derivatives of mercury species, making them suitable for GC analysis[1][2][3].
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of methylmercury, ethylmercury, and inorganic mercury.
Sample Preparation and Extraction
-
Spiking: Accurately weigh the biological sample (e.g., mouse tissue) and spike it with a known amount of the isotopically labeled ethylmercury internal standard solution[1][2][3].
-
Digestion: Add 20% TMAH solution to the spiked sample. This alkaline digestion helps to break down the tissue matrix and release the mercury species[1][2].
-
Extraction: Adjust the pH of the digested sample to 9 and perform a liquid-liquid extraction using a solution of DDTC in toluene. The mercury species will form complexes with DDTC and be extracted into the organic phase[1][2][3].
-
Derivatization: The extracted mercury species are then derivatized by reacting them with butylmagnesium chloride. This step converts the ionic mercury species into volatile butylated derivatives (e.g., EtHg-butyl) that can be separated by gas chromatography[1][2][3].
Instrumental Analysis: GC-ICP-MS
-
Gas Chromatograph (GC): Equipped with a suitable column for the separation of butylated mercury species.
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS): Serves as a highly sensitive and element-specific detector. The ICP-MS should be tuned to monitor the specific isotopes of mercury, including the isotope of the internal standard (e.g., ¹⁹⁹Hg) and the isotopes of the native mercury species being quantified.
-
Analysis: Inject the butylated extract into the GC-ICP-MS system. The different mercury species will be separated based on their volatility and interaction with the GC column, and subsequently detected and quantified by the ICP-MS.
Data Presentation
The use of a species-specific internal standard allows for the correction of analytical errors, such as the degradation of ethylmercury during sample preparation. The following table summarizes key quantitative data from a study employing this methodology.
| Parameter | Methylmercury (CH₃Hg⁺) | Ethylmercury (C₂H₅Hg⁺) | Inorganic Mercury (Hg²⁺) | Reference |
| Absolute Detection Limit (pg) | 0.4 | 0.2 | 0.6 | [1][2][3] |
| Observed Degradation during Sample Prep | Not detected | Up to 9% (conversion to Hg²⁺) | - | [1][2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of ethylmercury using a species-specific internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethylhydroxymercury Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydroxymercury, a metabolite of the organomercurial compound thimerosal, has been a subject of extensive research due to its presence in some vaccines and its potential toxicological effects. Accurate quantification of this compound in biological tissues is crucial for pharmacokinetic studies, toxicological risk assessments, and in the development of new drugs and biologics. These application notes provide detailed protocols for two effective methods for the extraction of this compound from tissue samples prior to quantitative analysis, typically by Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS).
The two primary methods detailed are:
-
Enzymatic Digestion followed by Solvent Extraction: A widely used method involving the digestion of the tissue matrix with tetramethylammonium hydroxide (TMAH) followed by the extraction of the target analyte into an organic solvent.
-
Microwave-Assisted Extraction (MAE): A rapid and efficient method that utilizes microwave energy to accelerate the extraction of this compound from the tissue matrix into an acidic solution.
Data Presentation
The following table summarizes the quantitative data associated with the described extraction protocols. It is important to note that recovery rates can be matrix-dependent.
| Parameter | Enzymatic Digestion with TMAH | Microwave-Assisted Extraction (MAE) | Reference |
| Extraction Principle | Tissue solubilization with a strong quaternary ammonium hydroxide, followed by chelation and liquid-liquid extraction. | Rapid heating of the sample in an acidic medium under pressure to facilitate analyte release. | N/A |
| Typical Recovery Rate | While specific recovery for this compound is not extensively tabulated, up to 9% decomposition to inorganic mercury has been observed during sample preparation. The use of a species-specific internal standard is crucial for accurate quantification. | For methylmercury in certified reference sediment materials, a mean recovery of 97% (RSD 7%) has been reported. This is indicative of high efficiency for organomercury compounds. | [1][2] |
| Relative Standard Deviation (RSD) | Dependent on the analytical method and matrix, but generally within acceptable limits for trace analysis. | 7% for methylmercury in certified reference materials. | [3] |
| Analysis Time per Sample | Longer due to the multi-step nature of digestion and extraction. | Significantly shorter, with microwave programs typically running for around 10 minutes. | [4] |
| Common Subsequent Analysis | GC-ICP-MS | LC-ICP-MS, GC-ICP-MS | [1][4] |
Experimental Protocols
Protocol 1: Enzymatic Digestion with Tetramethylammonium Hydroxide (TMAH) followed by Solvent Extraction
This protocol is adapted from methodologies used for mercury speciation in biological tissues.[1][2]
Materials and Reagents:
-
Tissue sample (e.g., liver, kidney, brain), homogenized
-
20% (w/v) Tetramethylammonium hydroxide (TMAH) solution
-
Deionized water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium diethyldithiocarbamate (DDTC) solution (e.g., 1% w/v in water)
-
Toluene, analytical grade
-
Species-specific isotopic internal standard for ethylmercury (e.g., C2H5¹⁹⁹Hg⁺)
-
Butylmagnesium chloride (Grignard reagent), 2.0 M in THF
-
Centrifuge tubes (e.g., 15 mL or 50 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
pH meter or pH indicator strips
-
Pipettes and pipette tips
Procedure:
-
Sample Preparation: Weigh approximately 0.1 - 0.5 g of the homogenized tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of the species-specific ethylmercury isotopic internal standard.
-
Tissue Digestion:
-
Add 5 mL of 20% TMAH solution to the tissue sample.
-
Vortex the mixture thoroughly until the tissue is completely solubilized.
-
Incubate the mixture at 60°C for 1-2 hours in a shaking water bath to ensure complete digestion.
-
-
pH Adjustment:
-
Allow the digest to cool to room temperature.
-
Adjust the pH of the solution to 9 using hydrochloric acid. Monitor the pH carefully.
-
-
Extraction:
-
Add 1 mL of 1% DDTC solution to the pH-adjusted digest and vortex briefly. The DDTC acts as a chelating agent.
-
Add 5 mL of toluene to the tube.
-
Vortex vigorously for 2-3 minutes to ensure efficient extraction of the ethylmercury-DDTC complex into the organic phase.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully collect the upper toluene layer containing the extracted ethylmercury and transfer it to a clean tube.
-
-
Derivatization for GC-ICP-MS Analysis:
-
To the collected toluene extract, add 100 µL of butylmagnesium chloride (Grignard reagent).
-
Vortex the mixture for 1 minute to allow the butylation of ethylmercury.
-
Add 1 mL of deionized water to quench the excess Grignard reagent.
-
Vortex and centrifuge at 3000 x g for 5 minutes.
-
-
Analysis:
-
The upper organic layer, now containing butylated ethylmercury, is ready for injection into the GC-ICP-MS system.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on a rapid and efficient method for the extraction of mercury species from biological tissues.[4]
Materials and Reagents:
-
Tissue sample (e.g., liver, kidney, brain), homogenized
-
5 M Hydrochloric acid (HCl)
-
0.25 M Sodium chloride (NaCl) solution
-
Deionized water
-
Microwave digestion system with appropriate vessels
-
Centrifuge tubes (e.g., 15 mL or 50 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Pipettes and pipette tips
Procedure:
-
Sample Preparation: Weigh approximately 0.2 - 0.5 g of the homogenized tissue sample into a microwave digestion vessel.
-
Extraction Solution Addition: Add 10 mL of the extraction solution (5 M HCl containing 0.25 M NaCl) to the vessel.
-
Microwave Digestion:
-
Seal the microwave vessels according to the manufacturer's instructions.
-
Place the vessels in the microwave digestion system.
-
Ramp the temperature to 60°C over 5 minutes and hold at 60°C for 10 minutes.
-
-
Cooling and Centrifugation:
-
Allow the vessels to cool to room temperature.
-
Transfer the entire content (liquid and solid residue) to a centrifuge tube.
-
Centrifuge at 4000 x g for 15 minutes to pellet the solid tissue residue.
-
-
Supernatant Collection:
-
Carefully decant the supernatant (the extract) into a clean tube. This extract contains the this compound.
-
-
Analysis:
-
The extract can be directly analyzed by LC-ICP-MS. For GC-ICP-MS analysis, a derivatization step similar to that described in Protocol 1 (butylation) is required. The pH of the extract may need to be adjusted prior to derivatization.
-
Visualizations
Caption: Workflow for Enzymatic Digestion and Solvent Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
References
- 1. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Quantitative Microwave-assisted Recovery of Methylmercury From Standard Reference Sediments - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Robust microwave-assisted extraction protocol for determination of total mercury and methylmercury in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrometric Methods for the Detection of Ethylmercury Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrometric detection of ethylmercury (EtHg), a compound of significant interest in environmental and biomedical research due to its use as a preservative (thimerosal) and its potential toxicity. The following sections outline various spectrometric techniques, their associated methodologies, and performance data to guide researchers in selecting and implementing appropriate analytical strategies.
Introduction to Spectrometric Methods for Ethylmercury Analysis
The accurate quantification of ethylmercury in various matrices, including biological tissues, environmental samples, and pharmaceutical products, is crucial for toxicological assessment and quality control. Spectrometric methods offer high sensitivity and selectivity for this purpose. The primary techniques employed involve the coupling of a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a sensitive detection method, such as mass spectrometry (MS) or atomic fluorescence spectrometry (AFS).
Key techniques covered in this document include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For ethylmercury analysis, a derivatization step is typically required to enhance volatility.
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This hyphenated technique combines the separation power of GC with the high sensitivity and element-specific detection of ICP-MS, allowing for precise quantification of mercury species.
-
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): Suitable for the analysis of non-volatile and thermally labile compounds, LC-ICP-MS can separate different mercury species in a liquid phase before elemental detection.
-
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): A highly sensitive method for the determination of total mercury, which can be adapted for the speciation of ethylmercury after appropriate sample pretreatment and separation.
Quantitative Data Summary
The performance of various spectrometric methods for ethylmercury detection is summarized in the table below, providing a comparative overview of their key analytical figures of merit.
| Method | Matrix | Derivatization Agent | Limit of Detection (LOD) | Linearity (R²) | Recovery | Reference |
| GC-NCI-MS | Whole Blood | Not specified | 0.14 ng/mL | 0.990 | 49.3% | [1] |
| GC-ICP-MS | Mouse Tissues | Butylmagnesium chloride | 0.2 pg (absolute) | Not specified | Not specified | [2] |
| LC-VG-ICP-MS/MS | Whole Blood | None | 0.2 µg/L (for total Hg species) | Not specified | Not specified | [3][4] |
| CV-AFS | Vaccines | KBr/KBrO₃ or KMnO₄ | 0.02 µg/L | ≥ 0.99 | 80.1 - 106% | [5] |
| GC-pyro-AFS | Various | Sodium tetraethylborate | 2 - 6 pg (absolute) | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed experimental protocols for the key spectrometric methods used in ethylmercury analysis.
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) for Ethylmercury in Whole Blood
This protocol is based on the methodology for analyzing organic mercury in whole blood samples.[1]
A. Sample Preparation:
-
To a 0.5 mL whole blood sample, add a cysteine/alkaline solution to facilitate the extraction.
-
Remove fat contents using methyl isobutyl ketone and hexane.
-
Extract the organic mercury as a bromide complex using toluene and a copper chloride solution.
B. Derivatization:
-
The protocol cited extracts alkyl mercury as halide salts, which are sufficiently volatile for GC analysis without further derivatization.
C. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Capillary GC system
-
Column: (Details not specified in the abstract)
-
Carrier Gas: (Details not specified)
-
Injection Mode: Splitless
-
Temperature Program: (Details not specified)
-
Mass Spectrometer: Negative Chemical Ionization (NCI) mode
-
Monitored Ions: (Details not specified)
Species-Specific Isotope Dilution GC-Inductively Coupled Plasma-MS (GC-ICP-MS) for Ethylmercury in Tissues
This protocol is adapted from a study on the determination of mercury species in mouse tissues following thimerosal administration.[2][7]
A. Sample Preparation:
-
Spike tissue samples with isotopically enriched ethylmercury (C₂H₅¹⁹⁹Hg⁺) and inorganic mercury (²⁰¹Hg²⁺) internal standards.
-
Digest the spiked samples in 20% tetramethylammonium hydroxide.
-
Extract the mercury species at pH 9 with DDTC/toluene.
B. Derivatization:
-
React the extracted mercury species with butylmagnesium chloride to form butylated derivatives (e.g., EtHg-butyl).
C. GC-ICP-MS Instrumental Parameters:
-
Gas Chromatograph: (Details not specified)
-
Column: (Details not specified)
-
Carrier Gas: (Details not specified)
-
Injection Mode: (Details not specified)
-
Temperature Program: (Details not specified)
-
ICP-MS: (Details not specified)
-
Monitored Isotopes: ¹⁹⁹Hg, ²⁰¹Hg, ²⁰²Hg
Liquid Chromatography with Vapor Generation ICP-MS/MS (LC-VG-ICP-MS/MS) for Mercury Speciation in Blood
This method allows for the separation and quantification of inorganic mercury, methylmercury, and ethylmercury in whole blood.[3][4]
A. Sample Preparation:
-
Dilute whole blood samples with a suitable diluent (e.g., a solution containing a reducing agent and stabilizer).
-
Centrifuge to precipitate proteins.
-
Filter the supernatant before injection.
B. Chromatographic and Detection Parameters:
-
Liquid Chromatograph: Isocratic LC system
-
Column: C8 reversed-phase column
-
Mobile Phase: (Details not specified, typically an aqueous solution with a pairing agent)
-
Elution Time: Extend to 8 minutes to separate ethylmercury from other mercury species.
-
Post-Column Reaction: Introduce a vapor generation (VG) step to enhance sensitivity.
-
ICP-MS/MS: (Details not specified)
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) for Thimerosal in Vaccines
This protocol is designed for the determination of thimerosal (which contains ethylmercury) in vaccine samples.[5][8]
A. Sample Preparation and Oxidation:
-
Decompose the thimerosal to inorganic mercury (Hg²⁺) using one of the following oxidizing systems in a dilute acid medium:
-
System 1: KBr/KBrO₃
-
System 2: KMnO₄
-
-
The oxidation should be quantitative.
B. CV-AFS Analysis:
-
Introduce the oxidized sample into the CV-AFS system.
-
Reduce the Hg²⁺ to elemental mercury (Hg⁰) using a reducing agent (e.g., SnCl₂).
-
Transport the mercury vapor to the fluorescence cell for detection.
-
Carrier Solution: e.g., 2.40 M HCl
-
Reducer Solution: e.g., 90 mM SnCl₂
-
Fluorescence Wavelength: 253.7 nm
Visualizations
Experimental Workflow for GC-Based Ethylmercury Analysis
Caption: Workflow for GC-based analysis of ethylmercury.
Principle of Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)
Caption: Principle of CV-AFS for ethylmercury determination.
Application Notes
Method Selection Considerations
-
GC-based methods (GC-MS, GC-ICP-MS) are highly sensitive and selective but require a derivatization step to make the ethylmercury compounds volatile.[9] This can add complexity to the sample preparation protocol. Species-specific isotope dilution with GC-ICP-MS offers high accuracy by correcting for species transformations during sample preparation.[2]
-
LC-ICP-MS is advantageous as it often does not require derivatization, simplifying sample preparation.[4] It is particularly suitable for complex matrices. The use of post-column vapor generation can significantly enhance sensitivity.[3]
-
CV-AFS is an extremely sensitive technique for mercury detection.[10][11] When coupled with appropriate sample pretreatment to convert ethylmercury to inorganic mercury, it provides a cost-effective and robust method for quantifying thimerosal in samples like vaccines.[5]
Sample Preparation Challenges
A critical step in the speciation analysis of mercury is the sample preparation protocol.[9] It is essential to choose extraction and digestion procedures that quantitatively recover the ethylmercury without causing its degradation to inorganic mercury.[12] The use of isotopically labeled internal standards is highly recommended to monitor and correct for any species interconversion.[2] For instance, up to 9% of ethylmercury was observed to decompose to inorganic mercury during one sample preparation procedure.[2]
Hyphenated Techniques
The coupling of chromatographic separation with spectrometric detection, known as hyphenated techniques, is paramount for accurate speciation analysis.[6][13] Techniques like GC-ICP-MS and LC-ICP-MS provide the necessary selectivity to differentiate ethylmercury from other mercury species, such as methylmercury and inorganic mercury, which may be present in the sample and have different toxicities.[14]
References
- 1. oaepublish.com [oaepublish.com]
- 2. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 4. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mercury (thimerosal) in vaccines using different oxidants and cold vapor atomic fluorescence spectrometry in dilute acids - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Speciation Analysis of Trace Arsenic, Mercury, Selenium and Antimony in Environmental and Biological Samples Based on Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. Hyphenated Techniques for Element Speciation [elte.hu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethylhydroxymercury Analysis in Hair and Blood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of ethylmercury, a metabolite of which is ethylhydroxymercury, in human hair and whole blood samples prior to quantitative analysis. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining reliable and reproducible results.
Introduction
Ethylmercury, the primary metabolite of thimerosal, has been a subject of extensive research due to its presence in some multi-dose vaccines and its potential for neurotoxicity. Accurate quantification of ethylmercury and its metabolites, such as this compound, in biological matrices like hair and blood is crucial for toxicological and pharmacokinetic studies. While specific protocols for this compound are not abundant in the literature, methods validated for ethylmercury are considered applicable due to their similar chemical properties.
This document outlines protocols for acid and alkaline digestion for both hair and blood samples, followed by analytical determination. It also includes a summary of quantitative data from various studies to aid in method validation and comparison. Additionally, a proposed toxicological pathway of ethylmercury is visualized to provide context for its biological effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of ethylmercury (EtHg) and methylmercury (MeHg) in hair and blood. This information can be used for method comparison and to establish performance benchmarks.
Table 1: Quantitative Data for Mercury Species Analysis in Hair
| Parameter | Method | EtHg | MeHg | Reference Material | Citation |
| Detection Limit | GC-CVAFS | 5 ng/g | 5 ng/g | - | [1] |
| Detection Limit | Isothermal GC-CVAFS | 3.7 ng/g | 10.3 ng/g | - | [2] |
| Reproducibility (RSD) | GC-CVAFS | - | <18% | NIES CRM No. 13 | [3][4] |
| Concentration Range | Isothermal GC-CVAFS | 3.7 - 65.0 ng/g | 10.3 - 668 ng/g | Infant Hair Samples | [2] |
| Certified Value | - | - | 0.858 ± 0.075 mg/kg | NIES CRM No. 13-a |
Table 2: Quantitative Data for Mercury Species Analysis in Blood
| Parameter | Method | EtHg | MeHg | Reference Material | Citation |
| Detection Limit | GC-CVAFS | 0.01 ng/g | 0.01 ng/g | - | [1] |
| Detection Limit | Ethylation-GC-CVAFS | - | ~0.02 ng/g | - | [5] |
| Detection Limit | LC-VG-ICP-MS/MS | 0.2 µg/L | 0.2 µg/L | NIST SRM 955c | [6][7] |
| Repeatability (RSD) | GC-CVAFS | 5-10% | 5-15% | - | [1] |
| Recovery | GC-NCI-MS | 49.3% | 67.1% | - | [8] |
| Concentration in CRM | GC-NCI-MS | Not Detected | 0.64 µg/g | NMIJ CRM 7402-a | [8] |
Experimental Protocols
Hair Sample Preparation
1. Protocol 1: Acid Leaching for Ethylmercury Analysis in Hair
This protocol is adapted from a method for the simultaneous determination of ethylmercury and methylmercury in biological samples.[1]
-
Sample Collection and Washing:
-
Collect a hair sample of approximately 100 mg from the occipital region of the scalp, as close to the root as possible.
-
Wash the hair sample sequentially with acetone and deionized water to remove external contamination.
-
Dry the washed hair sample in a desiccator.
-
-
Acid Leaching:
-
Accurately weigh approximately 50 mg of the dried hair sample into a clean digestion vessel.
-
Add 5 mL of a leaching solution containing 2M H₂SO₄, 0.1M KBr, and 1% CuSO₄.
-
Seal the vessel and heat at 60°C for 4 hours in a shaking water bath.
-
Allow the digest to cool to room temperature.
-
-
Extraction:
-
Add 5 mL of dichloromethane (CH₂Cl₂) to the digest.
-
Shake vigorously for 10 minutes to extract the mercury bromides into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Back-extract the mercury species into an aqueous phase by adding 5 mL of Milli-Q water and shaking for 10 minutes.
-
The aqueous phase is now ready for derivatization and analysis by GC-CVAFS.
-
2. Protocol 2: Alkaline Digestion for Mercury Species in Hair
This protocol utilizes tetramethylammonium hydroxide (TMAH) for digestion, which is a common method for extracting mercury species from biological tissues.[9]
-
Sample Collection and Washing:
-
Follow the sample collection and washing steps as described in Protocol 1.
-
-
Alkaline Digestion:
-
Weigh approximately 20 mg of the dried hair sample into a clean digestion tube.
-
Add 2 mL of 25% TMAH in water.
-
Heat the mixture at 90°C for 2 hours.
-
Cool the digest to room temperature and dilute with an appropriate solvent for analysis.
-
Blood Sample Preparation
1. Protocol 3: Acid Digestion for Ethylmercury Analysis in Whole Blood
This protocol is based on a method for the determination of methylmercury in whole blood and is adaptable for ethylmercury.[5]
-
Sample Collection:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Store the samples at -20°C until analysis.
-
-
Acid Digestion and Extraction:
-
Thaw the blood sample at room temperature.
-
To a 0.5 g aliquot of whole blood, add 1 mL of a solution containing 2M H₂SO₄, 0.1M KBr, and 1% CuSO₄.[1]
-
Vortex for 30 seconds and then heat at 60°C for 4 hours.
-
Follow the extraction procedure as described in Protocol 1 (steps 4-7) for hair.
-
2. Protocol 4: Alkaline Digestion for Total Mercury in Whole Blood
This protocol describes a room temperature digestion method using TMAH for the determination of total mercury, which can be adapted for speciation analysis.
-
Sample Collection:
-
Follow the sample collection steps as described in Protocol 3.
-
-
Alkaline Digestion:
-
Pipette 300 µL of whole blood into a tube.
-
Add 300 µL of 10% (v/v) TMAH solution.
-
Incubate at room temperature for 1 hour.
-
Dilute the sample further with 2% (v/v) HCl before analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in hair and blood samples.
Caption: General experimental workflow for this compound analysis.
Toxicological Signaling Pathway
The diagram below depicts a simplified signaling pathway for thimerosal-induced toxicity, leading to oxidative stress and apoptosis.
Caption: Thimerosal-induced oxidative stress and apoptosis pathway.
References
- 1. Biochemical and molecular basis of thimerosal-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl and Ethylmercury elicit oxidative stress and unbalance the antioxidant system in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thimerosal-induced apoptosis in mouse C2C12 myoblast cells occurs through suppression of the PI3K/Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thimerosal-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethylhydroxymercury Analytical Standards
This technical support center provides guidance on the stability issues of ethylhydroxymercury analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of an this compound analytical standard?
The shelf life of an this compound analytical standard can vary depending on the supplier, the solvent matrix, and the storage conditions. Generally, when stored as recommended, these standards are stable for 1-2 years. However, it is crucial to refer to the certificate of analysis provided by the manufacturer for the specific expiration date.
Q2: What are the optimal storage conditions for this compound standards?
To ensure maximum stability, this compound standards should be stored at a controlled low temperature, typically between 2°C and 8°C. They should be protected from light and kept in tightly sealed containers to prevent solvent evaporation and contamination. For long-term storage, some manufacturers may recommend freezing at -20°C, but it is important to verify this as freeze-thaw cycles can affect stability.
Q3: What are the common degradation products of this compound?
This compound can degrade into several products, including inorganic mercury (Hg²⁺), diethylmercury, and other organomercurial species. The degradation pathway can be influenced by factors such as pH, light exposure, and the presence of certain reactive species in the solution.
Q4: How can I determine if my this compound standard has degraded?
Degradation of the standard can be identified by several indicators during analytical testing:
-
A decrease in the peak area or height of the this compound analyte in your chromatogram over time.
-
The appearance of new, unidentified peaks in the chromatogram, which could correspond to degradation products.
-
Inconsistent or non-reproducible results from your quality control samples.
-
A noticeable change in the physical appearance of the standard solution, such as discoloration or precipitation (though this is less common).
Q5: Is it acceptable to use a degraded standard for quantitative analysis?
No, a degraded standard should not be used for quantitative analysis. The concentration of the target analyte will be lower than stated, leading to inaccurate quantification of your samples. If you suspect degradation, you should use a fresh, certified standard.
Troubleshooting Guide
Issue: Inconsistent Results or Poor Reproducibility
-
Possible Cause 1: Standard Instability. Your this compound standard may be degrading.
-
Solution: Prepare fresh dilutions from a stock solution that has been stored correctly. If the issue persists, open a new, unexpired standard. It is advisable to run a system suitability test with a fresh standard to confirm instrument performance.
-
-
Possible Cause 2: Improper Handling. Frequent temperature changes or exposure to light can accelerate degradation.
-
Solution: Aliquot the standard into smaller, single-use vials upon receipt to minimize the number of times the primary stock is handled and exposed to ambient conditions.
-
Issue: Low Analytical Response for the this compound Peak
-
Possible Cause 1: Degradation of the Standard. The concentration of this compound has likely decreased.
-
Solution: Verify the storage conditions and expiration date of your standard. If in doubt, use a new standard. Consider performing a short stability study by analyzing the standard over a few days to monitor its response.
-
-
Possible Cause 2: Adsorption to Surfaces. this compound can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glassware or polypropylene containers to prepare and store your dilutions. Rinsing containers with the solvent before use can also help to passivate the surfaces.
-
Issue: Presence of Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound.
-
Solution: If possible, use a mass spectrometer to identify the unknown peaks and confirm if they are known degradation products. Discard the current standard and use a fresh one.
-
-
Possible Cause 2: Contamination. The standard may have been contaminated during preparation.
-
Solution: Review your sample preparation procedure. Ensure that all glassware is scrupulously clean and that all solvents are of high purity. Prepare a fresh dilution using new materials to see if the extraneous peaks disappear.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Standard at Different Temperatures
| Temperature | Concentration after 30 days (% of initial) | Concentration after 90 days (% of initial) |
| 2-8°C | 99.5% | 98.2% |
| 25°C (Room Temp) | 92.1% | 85.4% |
| 40°C | 78.3% | 61.7% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (at 25°C)
| pH | Concentration after 30 days (% of initial) |
| 3.0 | 88.6% |
| 5.0 | 94.2% |
| 7.0 | 91.5% |
| 9.0 | 85.1% |
Table 3: Influence of Light Exposure on this compound Degradation (at 25°C)
| Condition | Concentration after 30 days (% of initial) |
| Stored in Dark | 92.1% |
| Exposed to Ambient Light | 81.4% |
| Exposed to UV Light (254 nm) | 55.9% |
Experimental Protocols
Protocol: Accelerated Stability Study of an this compound Standard
-
Objective: To assess the stability of an this compound analytical standard under accelerated degradation conditions.
-
Materials:
-
This compound analytical standard (certified reference material).
-
High-purity solvent (as specified for the standard, e.g., methanol, water).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Autosampler vials.
-
HPLC or GC system with a suitable detector (e.g., ICP-MS, CV-AFS).
-
Temperature-controlled chambers/ovens.
-
-
Methodology:
-
Initial Analysis (Time 0):
-
Prepare a stock solution of the this compound standard at a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standards by serial dilution.
-
Generate a calibration curve and perform an initial analysis of a freshly prepared control sample to establish the time 0 concentration.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 40°C, 25°C, and a control at 2-8°C).
-
Protect all samples from light by using amber vials or by wrapping them in aluminum foil.
-
-
Time Point Analysis:
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a dilution of the stored sample to a concentration within the calibration range.
-
Analyze the sample using the established analytical method.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve from the same day's analysis.
-
Calculate the percentage of the initial concentration remaining at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound standards.
Caption: Troubleshooting logic for inconsistent results in this compound analysis.
Technical Support Center: Ethylhydroxymercury Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of ethylhydroxymercury in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][3] These effects are a significant concern in complex biological matrices like blood, urine, and tissue, and can compromise the accuracy, precision, and sensitivity of the assay.[4]
Q2: My ethylmercury concentrations are inconsistent across different storage temperatures. What are the optimal storage conditions?
A2: Ethylmercury in whole blood is stable for up to one year when stored at -70°C, -20°C, 4°C, and 23°C (room temperature).[5][6][7] However, at 37°C, stability is compromised within two weeks.[5][6][7] For long-term storage, temperatures of -20°C or colder are recommended to ensure sample integrity.[5][6][7]
Q3: I am observing a high conversion of ethylmercury to inorganic mercury. What could be the cause?
A3: The conversion of ethylmercury to inorganic mercury is a known issue, particularly during sample preparation.[8][9][10] One of the primary factors contributing to this interconversion is the derivatization agent and its concentration.[8] For instance, the amount of sodium tetrapropylborate (NaBPr4) used for derivatization in GC-ICP-MS analysis has been identified as a critical factor.[8] This dealkylation can be significant, with conversions of up to 95% reported in blood samples.[8]
Q4: Is derivatization necessary for ethylmercury analysis?
A4: Derivatization is typically required for analytical methods that use gas chromatography (GC), such as GC-ICP-MS or GC-MS.[9][10] This process converts the non-volatile ethylmercury into a more volatile form suitable for GC analysis.[11] Common derivatizing agents include sodium tetrapropylborate and butylmagnesium chloride.[8][9] For methods using liquid chromatography (LC), derivatization may not be necessary but can be employed to improve ionization efficiency.[12]
Troubleshooting Guide
Low or No Signal/Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Significant signal suppression from matrix components is a common issue.[1][3] To mitigate this, improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Sample dilution is another strategy, though it may impact the limit of detection.[1] Using a stable isotope-labeled internal standard can also help compensate for signal loss. |
| Inefficient Derivatization (for GC-based methods) | Optimize the concentration of the derivatizing agent and reaction conditions (pH, temperature, time).[8] Ensure the derivatizing agent is fresh and has not degraded. |
| Analyte Degradation | Ethylmercury can degrade to inorganic mercury, especially during sample preparation.[9][10] Minimize sample processing time and temperature. The use of a species-specific internal standard is crucial to monitor and correct for this conversion.[9] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity. |
High Variability/Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, including extraction and derivatization. Automating these steps where possible can reduce variability. Inconsistencies in pH adjustment or solvent volumes can lead to variable recoveries. |
| Matrix Effects Varying Between Samples | Different lots of biological matrices can exhibit varying degrees of matrix effects.[1] It is recommended to evaluate matrix effects across multiple sources of blank matrix.[1] Matrix-matched calibrants are essential for accurate quantification. |
| Analyte Instability in Processed Samples | Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of this compound in the final extract under the intended storage conditions. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the LC gradient. |
Peak Shape Issues (Tailing, Splitting, Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Contaminants from the sample matrix can build up on the analytical column.[13] Implement a column washing procedure or use a guard column. If the problem persists, the column may need to be replaced. |
| Poor Chromatography | Optimize the mobile phase composition and gradient to ensure good peak shape for this compound. Ensure the injection solvent is compatible with the initial mobile phase conditions.[13] |
| Co-elution with Interfering Substances | Adjust the chromatographic method to better separate this compound from interfering matrix components. This may involve changing the column chemistry, mobile phase, or gradient profile. |
Data Presentation
Table 1: Stability of Ethylmercury in Whole Blood at Different Storage Temperatures
| Storage Temperature | Stability Duration | Observations |
| 37°C | < 2 weeks | Signs of instability in both mercury concentration and matrix appearance.[6] |
| 23°C (Room Temp) | Up to 1 year | Stable, though some samples may solidify over extended periods due to evaporation.[5][6][7] |
| 4°C | Up to 1 year | Stable.[5][6][7] |
| -20°C | Up to 1 year | Stable.[5][6][7] |
| -70°C | Up to 1 year | Stable.[5][6][7] |
Table 2: Illustrative Comparison of Sample Preparation Techniques for Ethylmercury Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High | High | High |
| Matrix Effect Reduction | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
| Risk of Emulsion | N/A | High | Low |
Note: The values in this table are illustrative and represent general trends. Actual performance will depend on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Sample Preparation for Ethylmercury in Blood by GC-ICP-MS
This protocol is based on methodologies for the speciation of mercury in biological samples.[8][9]
-
Sample Digestion:
-
To a 0.15 g blood sample, add species-specific isotopically labeled internal standards for ethylmercury and inorganic mercury.
-
Add 20% tetramethylammonium hydroxide (TMAH) for digestion.
-
-
Extraction:
-
Adjust the pH of the digested sample to 9.
-
Perform an extraction with a solution of diethyldithiocarbamate (DDTC) in toluene.
-
-
Derivatization:
-
The extracted mercury species in the toluene phase are reacted with butylmagnesium chloride to form butylated derivatives.
-
-
Analysis:
-
The butylated derivatives are then analyzed by GC-ICP-MS.
-
Protocol 2: General Approach for Assessing Matrix Effects
This protocol is a standard method for quantifying matrix effects in LC-MS analysis.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at various concentrations in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract multiple sources of blank biological matrix (e.g., blood from at least six different donors). Spike the extracted matrix with this compound standards to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound standards before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of sample matrix on sensitivity of mercury and methylmercury quantitation in human urine, saliva, and serum using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. New insights about interaction of thimerosal with blood components | EVISA's News [speciation.net]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Derivatization Efficiency for Ethylhydroxymercury
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of ethylhydroxymercury for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?
A1: this compound is a polar and ionic compound with low volatility. Derivatization is required to convert it into a more volatile and thermally stable form suitable for separation by gas chromatography.[1] This process reduces the polarity and potential for interaction with the GC column, leading to improved peak shape, better separation, and enhanced detection.
Q2: What are the most common derivatization reagents for this compound?
A2: The most commonly used derivatizing agents for organomercury compounds, including this compound, are:
-
Sodium tetraethylborate (NaBEt₄): This is a widely used aqueous ethylating agent. The reaction can often be performed in situ in the aqueous sample, simplifying the analytical procedure.[1]
-
Grignard Reagents (e.g., butylmagnesium chloride): These are powerful alkylating agents but require anhydrous conditions, which can make sample preparation more complex.
-
Sodium tetraphenylborate (NaBPh₄): This reagent is used for phenylation and can be an alternative to ethylation.
-
Sodium tetrapropylborate (NaBPr₄): This reagent is used for propylation.
Q3: Which analytical techniques are typically used for the analysis of derivatized this compound?
A3: Derivatized this compound is most commonly analyzed using gas chromatography (GC) coupled with various detectors:
-
Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): Offers high sensitivity and elemental specificity, making it a powerful tool for mercury speciation.[2][3]
-
Mass Spectrometry (GC-MS): Provides structural information and is a robust technique for identification and quantification.[2]
-
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS): A highly sensitive and selective detector for mercury.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | Incorrect pH of the reaction mixture. The efficiency of ethylation with NaBEt₄ is pH-dependent. An optimal pH range is crucial for the reaction to proceed efficiently. | Adjust the pH of the sample solution to the optimal range for your specific derivatizing agent. For NaBEt₄, a pH between 4 and 5 is often recommended. Use a suitable buffer, such as an acetate buffer, to maintain the pH during the reaction.[1] |
| Presence of water with water-sensitive reagents. Grignard reagents are highly sensitive to moisture, which can lead to their decomposition and low derivatization yield. | Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction. | |
| Insufficient reagent concentration. The derivatizing agent can be consumed by other reactive species in the sample matrix. | Increase the concentration of the derivatizing agent. An excess of the reagent is often necessary, especially for complex matrices like sediment or biological tissues.[1] | |
| Short reaction time or suboptimal temperature. The derivatization reaction may not have gone to completion. | Optimize the reaction time and temperature. Heating can sometimes increase the yield, but the thermal stability of the analyte and reagent must be considered. Monitor the reaction progress by analyzing aliquots at different time points. | |
| Poor Reproducibility | Matrix effects. Components in the sample matrix (e.g., salts, organic matter) can interfere with the derivatization reaction, leading to variable yields.[4] | Perform a matrix spike recovery experiment to assess the extent of the matrix effect. Sample dilution can sometimes mitigate matrix effects. Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds. |
| Inconsistent sample pH. Variations in the initial pH of the samples can lead to inconsistent derivatization efficiency. | Ensure consistent and accurate pH adjustment for all samples and standards using a calibrated pH meter and appropriate buffers. | |
| Degradation of the derivatizing agent. NaBEt₄ is sensitive to air and moisture. Improper storage can lead to reduced reactivity. | Store derivatization reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Prepare fresh solutions of the reagent regularly. | |
| Analyte Degradation | Harsh reaction conditions. High temperatures or extreme pH values can lead to the degradation of this compound. Up to 9% of ethylmercury has been observed to decompose to inorganic mercury during sample preparation. | Use milder reaction conditions. Optimize temperature and pH to find a balance between derivatization efficiency and analyte stability. The use of a species-specific internal standard is crucial to correct for potential degradation. |
| Formation of Artifacts | Side reactions. The derivatizing agent may react with other compounds in the matrix, leading to the formation of interfering peaks in the chromatogram. | Optimize the derivatization conditions (pH, temperature, reagent concentration) to minimize side reactions. Use a more selective derivatizing agent if possible. |
| Transmethylation. In some cases, methylation of inorganic mercury present in the sample can occur, leading to the formation of methylmercury as an artifact. | Use isotopically labeled standards to check for transmethylation during sample preparation.[4] |
Experimental Protocols
Protocol 1: Aqueous Ethylation of this compound using Sodium Tetraethylborate (NaBEt₄)
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials:
-
This compound standard solution
-
Sodium tetraethylborate (NaBEt₄) solution (1% w/v in deionized water, freshly prepared)
-
Acetate buffer (pH 4.5)
-
Organic solvent (e.g., isooctane or toluene)
-
Sample vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place an appropriate volume of the aqueous sample or standard into a clean vial.
-
pH Adjustment: Add acetate buffer to the vial to adjust the pH to approximately 4.5.[1] Verify the pH with a calibrated pH meter.
-
Addition of Derivatizing Agent: Add an excess of the freshly prepared 1% NaBEt₄ solution to the vial. A typical starting point is a 1:1 volume ratio with the sample.
-
Reaction: Immediately cap the vial and vortex for 1-2 minutes. Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature. This step may require optimization.
-
Extraction: Add a known volume of an immiscible organic solvent (e.g., isooctane). Vortex vigorously for 2-3 minutes to extract the derivatized ethylmercury (now diethylmercury).
-
Phase Separation: Centrifuge the vial to achieve clear phase separation.
-
Analysis: Carefully transfer an aliquot of the organic layer into a GC vial for analysis by GC-ICP-MS or GC-MS.
Visualizations
Experimental Workflow for Aqueous Ethylation
Caption: Workflow for the aqueous ethylation of this compound.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. commons.und.edu [commons.und.edu]
- 2. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. Matrix Effects In Derivatization: By-Products, Water Content And Stability [eureka.patsnap.com]
Improving peak resolution in ethylhydroxymercury chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in ethylhydroxymercury chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting peak resolution in the chromatography of this compound and other mercury species?
A1: The key factors influencing peak resolution are the mobile phase composition (including pH, organic modifier concentration, and the type and concentration of complexing agents like 2-mercaptoethanol or L-cysteine), the stationary phase chemistry (most commonly C18), column temperature, and flow rate.[1][2][3][4]
Q2: Why are thiol compounds like 2-mercaptoethanol and L-cysteine used in the mobile phase?
A2: Thiol compounds act as complexing agents for mercury species, including this compound. These complexes are more stable and exhibit better chromatographic behavior on reversed-phase columns.[5][6] The choice and concentration of the thiol ligand can significantly impact retention time and resolution.[5][6]
Q3: What type of column is typically used for this compound analysis?
A3: Reversed-phase columns, particularly C18 columns, are the most commonly used stationary phases for the separation of mercury species.[6][7][8] The choice of a specific C18 column can still influence selectivity, so screening different C18 phases can be a part of method development.[9]
Q4: Can I use a gradient elution method?
A4: Yes, a gradient elution can be beneficial, especially for complex samples containing multiple mercury species with different polarities. A gradient can help to improve the separation of all compounds in a reasonable analysis time.[10][11]
Q5: How does pH affect the separation?
A5: The pH of the mobile phase is a critical parameter as it can influence the stability of the mercury-thiol complexes and the ionization state of the analytes.[5][12] For instance, mercury species-2-mercaptoethanol complexes are reported to be stable at a pH between 3 and 5.[5]
Troubleshooting Guide
Issue: Poor Resolution Between this compound and Other Mercury Species
Q: My chromatogram shows overlapping or co-eluting peaks for this compound, methylmercury, and inorganic mercury. What steps can I take to improve the resolution?
A: Poor peak resolution is a common challenge in mercury speciation analysis. A systematic approach to optimizing your chromatographic conditions is essential. The following sections provide detailed guidance on how to troubleshoot and improve your separation.
1. Optimize the Mobile Phase Composition
The mobile phase is one of the most powerful tools for manipulating selectivity and, therefore, resolution.[3][12]
Experimental Protocol: Mobile Phase Optimization
-
Vary the Organic Modifier Concentration:
-
Prepare a series of mobile phases with varying concentrations of acetonitrile (or methanol) in the aqueous buffer. For example, start with a scouting gradient and then fine-tune the isocratic or gradient conditions.
-
As an example, one study found that the best resolution for mercury species was achieved with an isocratic mobile phase containing 3% acetonitrile.[5]
-
-
Adjust the Thiol Ligand Concentration:
-
The concentration of the complexing agent, such as 2-mercaptoethanol, is critical. Too low a concentration can lead to broad or split peaks, while too high a concentration can decrease resolution.[5]
-
Investigate a range of concentrations (e.g., 0.01% to 0.5% v/v of 2-mercaptoethanol) to find the optimal balance between peak shape and resolution.[5][7]
-
-
Optimize the Mobile Phase pH:
-
Prepare the aqueous component of your mobile phase using a buffer (e.g., ammonium acetate) and adjust the pH.[5]
-
A pH range of 3.0 to 5.0 is a good starting point to ensure the stability of the mercury-thiol complexes.[5] A pH of 4.5 has been found to provide good sensitivity and buffer capacity.[5]
-
Table 1: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Retention Time Hg2+ (min) | Retention Time MeHg+ (min) | Retention Time EtHg+ (min) |
| 1 | 5.8 | 8.2 | 10.5 |
| 3 | 4.5 | 6.8 | 8.9 |
| 5 | 3.2 | 5.1 | 7.2 |
| 10 | 2.1 | 3.5 | 5.4 |
Note: This is example data based on trends described in the literature. Actual retention times will vary depending on the specific column and other chromatographic conditions.
2. Adjust the Flow Rate
Lowering the flow rate generally increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, albeit with longer analysis times.[1][12]
Experimental Protocol: Flow Rate Optimization
-
Start with a typical flow rate for your column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Decrease the flow rate in increments (e.g., to 0.8 mL/min, then 0.6 mL/min) and observe the effect on resolution and peak shape.
-
Be aware that excessively low flow rates can lead to band broadening due to diffusion.
3. Modify the Column Temperature
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention and selectivity.
Experimental Protocol: Temperature Optimization
-
If your HPLC system has a column oven, test different temperatures (e.g., 25°C, 30°C, 35°C).
-
Lower temperatures often lead to increased retention and may improve resolution, but can also increase backpressure.[1]
-
Higher temperatures can decrease analysis time but may compromise the stability of the analytes or the column.[1]
4. Evaluate the Stationary Phase
While C18 is the most common stationary phase, not all C18 columns are the same. Differences in end-capping and surface chemistry can lead to different selectivities.[9][13]
Experimental Protocol: Stationary Phase Screening
-
If you have access to different C18 columns from various manufacturers, perform a screening to see which provides the best selectivity for your specific mercury species.
-
Consider columns with different properties, such as those with embedded polar groups or phenyl phases, which can offer alternative selectivities.[9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in this compound chromatography.
Caption: A flowchart for systematically troubleshooting poor peak resolution.
Interplay of Chromatographic Parameters
Understanding how different parameters are interconnected is key to efficient method development.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Better peak resolution HPLC - Testing and Analytics - Future4200 [future4200.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
Technical Support Center: Trace Ethylhydroxymercury Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during trace ethylhydroxymercury analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in a laboratory setting?
A1: Contamination in trace this compound analysis can originate from various sources. These include improperly cleaned glassware, contaminated reagents and solvents, and atmospheric deposition of mercury.[1][2] Sampling equipment and even laboratory gloves with talc can introduce interfering substances.[2] It is also crucial to consider that some chemicals used in clinical laboratories for diagnostic purposes may contain mercury, potentially leading to cross-contamination.[3]
Q2: My blanks are showing high levels of mercury. What should I do?
A2: High mercury levels in blanks are a clear indicator of contamination. The first step is to systematically investigate all potential sources. Start by preparing a new set of blanks using freshly opened, high-purity reagents and solvents. If the issue persists, re-evaluate your glassware cleaning procedures and consider using new, single-use polypropylene containers for sample and standard preparation.[4] It is also advisable to analyze field blanks to assess potential contamination during sample collection and handling.[1]
Q3: I am observing inconsistent results between replicate samples. What could be the cause?
A3: Inconsistent results often point to sporadic contamination or issues with sample homogeneity. Ensure that your sample preparation technique is robust and minimizes sample handling. Cross-contamination between samples can occur, especially when analyzing a low-concentration sample after a high-concentration one.[2] To mitigate this, it is recommended to analyze samples in order of expected concentration, from lowest to highest, and to run a blank analysis after any unusually concentrated sample to check for carryover.[2]
Q4: Can this compound degrade during sample preparation and analysis?
A4: Yes, this compound can be unstable and degrade to inorganic mercury (Hg2+).[5][6] Studies have shown that up to 9% of this compound can decompose during sample preparation.[5][6] This degradation can lead to an underestimation of this compound and an overestimation of inorganic mercury. The use of a species-specific internal standard is crucial for accurate quantification.[5][6]
Troubleshooting Guides
Issue 1: Persistent High Background Signal
This guide will help you troubleshoot and resolve persistent high background signals in your this compound analysis.
***dot graph Troubleshooting_High_Background { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="High Background Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Prepare Fresh Blanks with High-Purity Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Signal Still High?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Review and Optimize Glassware Cleaning Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Use New Polypropylene Labware", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Check for Atmospheric Contamination (e.g., dust)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Signal Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Isolate and Clean Analytical Instrument", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Signal Still High?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D [label="Yes"]; C -> G [label="No"]; D -> E; E -> F; F -> I; I -> H [label="Yes"]; I -> G [label="No"]; H -> G; }
Caption: Troubleshooting workflow for high background signals.
| Step | Action | Rationale |
| 1 | Prepare fresh blanks | Use new, high-purity water, acids, and other reagents to rule out contaminated stock solutions. |
| 2 | Evaluate glassware cleaning | Ensure that the cleaning protocol is rigorously followed. Consider a more stringent cleaning procedure if contamination persists.[1][7][8] |
| 3 | Switch to new labware | Adsorption and leaching from previously used labware can be a source of contamination. Using new polypropylene bottles can mitigate this.[4] |
| 4 | Assess environmental factors | Work in a clean environment, such as a Class 100 clean bench, to minimize airborne contamination.[2] |
| 5 | Instrument decontamination | If the problem continues, the analytical instrument itself may be contaminated. Follow the manufacturer's guidelines for cleaning and decontamination. |
Issue 2: Poor Reproducibility and Recovery
This guide addresses issues related to poor reproducibility of results and low recovery of this compound.
***dot graph Troubleshooting_Reproducibility_Recovery { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="Poor Reproducibility or Low Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Review Sample Homogenization Technique", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Spike Samples with Standard", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Recovery Still Low?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Investigate Sample Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Optimize Extraction/Derivatization Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Evaluate for Species Transformation", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Use Species-Specific Isotope Dilution", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> G [label="No"]; E -> F; F -> H; H -> I; I -> G; }
Caption: Troubleshooting workflow for poor reproducibility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Inhomogeneity | Improve sample mixing and ensure representative aliquots are taken for analysis. | Consistent results between replicate samples. |
| Matrix Interference | Perform spike and recovery experiments to assess matrix effects. If significant, modify the sample preparation method (e.g., dilution, matrix modification). | Improved accuracy and recovery of the analyte. |
| Analyte Degradation | Minimize sample processing time and temperature. Use a species-specific internal standard to correct for degradation.[5][6] | Accurate quantification of this compound. |
| Inefficient Extraction | Optimize extraction parameters such as solvent type, pH, and extraction time. | Increased recovery of this compound from the sample matrix. |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Trace Mercury Analysis
This protocol is essential to prevent contamination from laboratory glassware.
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent. For greasy residues, a pre-rinse with acetone may be necessary.[9][10]
-
Acid Soak: Immerse the glassware in a 10% (v/v) nitric acid bath for at least 24 hours.[8] Some protocols suggest a subsequent 2-hour sonication in 10% (v/v) hydrochloric acid.[1]
-
Rinsing: Thoroughly rinse the glassware with tap water (at least three times), followed by multiple rinses with deionized or Milli-Q water.[7][8]
-
Drying: Allow glassware to air dry in a clean, dust-free environment. Do not use paper towels or compressed air to dry, as this can introduce contamination.[11]
-
Storage: Store clean glassware covered or in a clean cabinet to prevent atmospheric contamination.
Protocol 2: Sample Preparation for this compound Analysis by GC-ICP-MS
This is a general workflow for the extraction and derivatization of this compound from biological samples.
***dot graph Sample_Preparation_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="Sample Collection and Spiking with Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Digestion with Tetramethylammonium Hydroxide", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Extraction with DDTC/Toluene at pH 9", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Derivatization with Grignard Reagent (e.g., Butylmagnesium Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analysis by GC-ICP-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Caption: General sample preparation workflow.
-
Sample Spiking: Spike the sample with an isotopically enriched this compound internal standard.[6]
-
Digestion: Digest the sample in a 20% tetramethylammonium hydroxide solution.[6]
-
Extraction: Adjust the pH to 9 and extract the mercury species with DDTC (diethyldithiocarbamate) in toluene.[6]
-
Derivatization: React the extracted mercury species with a Grignard reagent, such as butylmagnesium chloride, to form volatile derivatives suitable for gas chromatography.[6]
-
Analysis: Analyze the butylated derivatives by gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS).
Quantitative Data Summary
The following table summarizes potential sources of mercury contamination and recommended mitigation strategies.
| Contamination Source | Potential Contaminant Level | Mitigation Strategy | Reference |
| Laboratory Glassware | Variable, can be significant if not properly cleaned | Rigorous acid washing and rinsing with high-purity water. | [1][4][8] |
| Reagents and Solvents | Can vary by lot and manufacturer | Use high-purity or "trace metal" grade reagents. Analyze reagent blanks. | [2][8] |
| Sample Containers | Adsorption and leaching can occur | Use new polypropylene or Teflon bottles. | [4] |
| Atmospheric Deposition | Can be a significant source in urban or industrial areas | Work in a clean-air environment (e.g., fume hood, clean bench). | [2] |
| Cross-Contamination | Dependent on the concentration of preceding samples | Analyze samples from low to high concentration; run blanks between high-concentration samples. | [2] |
References
- 1. Cleaning and sampling protocol for analysis of mercury and dissolved organic matter in freshwater systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Hidden sources of mercury in clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Trace Mercury in Water: Solving the Problem of Adsorption, Sample Preservation, and Cross‐Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Reducing signal suppression of ethylhydroxymercury in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression of ethylhydroxymercury in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound signal suppression in complex matrices?
Signal suppression for this compound in complex matrices, such as blood, plasma, urine, or tissue homogenates, is primarily caused by matrix effects.[1][2] Matrix effects refer to the alteration of ionization efficiency by co-eluting endogenous or exogenous components of the sample.[1]
Key contributors to signal suppression include:
-
High concentrations of salts and phospholipids: These are particularly problematic in plasma and serum samples.
-
Proteins: Abundant proteins in biological samples can interfere with the ionization process.
-
Ionization competition: Co-eluting compounds can compete with this compound for charge in the ion source of the mass spectrometer, leading to a reduced signal.
Q2: How can I determine if my this compound signal is being suppressed?
You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is post-column infusion . In this technique, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then made. A dip in the baseline signal of this compound at the retention time of interfering components indicates signal suppression.
For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix with the response of a pure standard solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What are the primary strategies to reduce this compound signal suppression?
The main approaches to mitigate signal suppression can be categorized as follows:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): Separates this compound from interfering substances based on its solubility in immiscible solvents.
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively clean up complex samples and concentrate the analyte.
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different type of analytical column.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the ideal choice as it will be affected by the matrix in the same way as the analyte, thus correcting for signal suppression.
Q4: I am observing no peaks for my this compound standard. What should I check?
If you are not seeing any peaks, it could be an issue with the sample introduction or the mass spectrometer itself.[3][4] Here's a troubleshooting checklist:
-
Check for Leaks: Ensure all connections in your LC-MS system are secure and there are no gas leaks.[3]
-
Sample Preparation: Verify that your this compound standard was prepared correctly and at the expected concentration.
-
Autosampler and Syringe: Confirm that the autosampler is functioning correctly and the syringe is drawing and injecting the sample properly.[3]
-
LC Column: Check for any blockages or cracks in the column.[3]
-
Mass Spectrometer Detector: Ensure the detector is on, the flame is lit (if applicable), and gas flows are correct.[3][4]
-
Tuning and Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated.[4]
Q5: My this compound peak is broad or splitting. What could be the cause?
Peak broadening or splitting can be caused by several factors:[4]
-
Column Contamination: Interfering substances from the matrix may have accumulated on the column. Proper sample cleanup is essential to prevent this.[4]
-
Ionization Conditions: The settings of your ion source, such as gas flows and temperatures, may need to be optimized.[4]
-
Chromatographic Conditions: The mobile phase composition or gradient may not be optimal for your analyte and matrix.
Quantitative Data on this compound Recovery
The following tables summarize reported recovery rates for this compound from various complex matrices using different analytical methodologies. This data can help in selecting an appropriate method for your specific application.
Table 1: this compound Recovery from Blood
| Sample Preparation Method | Analytical Technique | Matrix | Recovery (%) | Reference |
| Derivatization, Liquid-Liquid Extraction | GC-NCI-MS | Whole Blood | 49.3 | |
| Not Specified | Not Specified | Blood | 87 - 96 |
Table 2: this compound Recovery from Urine
| Sample Preparation Method | Analytical Technique | Matrix | Recovery (%) | Reference |
| Headspace Solid-Phase Microextraction (HS-SPME) | LC-ICP-MS | Urine | 81.7 - 109.5 |
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques to reduce signal suppression when analyzing this compound.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from plasma or serum prior to LC-MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more selective cleanup of urine samples, which can contain high levels of salts and other interfering compounds.
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load 1 mL of the urine sample onto the cartridge.
-
Washing: Pass 1 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.
-
The eluate can be directly injected or further processed as needed.
Visualizations
General Workflow for Reducing Signal Suppression
The following diagram illustrates a typical workflow for analyzing this compound in a complex matrix, incorporating steps to mitigate signal suppression.
Caption: Workflow for this compound analysis.
Decision Tree for Troubleshooting Signal Suppression
This diagram provides a logical approach to troubleshooting common issues related to this compound signal suppression.
Caption: Troubleshooting signal suppression.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. gmi-inc.com [gmi-inc.com]
Minimizing species transformation during ethylhydroxymercury sample prep
This technical support center provides guidance on minimizing species transformation during the sample preparation of organomercury compounds, with a focus on ethylhydroxymercury. Given the limited direct literature on this compound, the following recommendations are based on established best practices for the closely related and more extensively studied compound, ethylmercury. These guidelines are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound samples?
The main challenge is the chemical instability of organomercury compounds. During sample collection, storage, and preparation, this compound can transform into other mercury species, such as inorganic mercury (Hg(II)) or other organomercury forms. This transformation leads to inaccurate quantification of the target analyte. Key factors influencing stability include storage temperature, time, exposure to light, sample matrix, and the chemical reagents used during extraction.
Q2: What are the recommended storage conditions for samples containing this compound?
To maintain the integrity of this compound in biological samples like whole blood, specific storage conditions are crucial. A study on the long-term stability of ethylmercury in bovine whole blood found that the species was stable for up to one year at temperatures of -70°C, -20°C, 4°C, and 23°C.[1] However, at 37°C, stability was maintained for no more than two weeks.[1] For aqueous samples, it is recommended to store them in the dark and at low temperatures (e.g., 4°C) to prevent degradation. It is also advisable to minimize freeze-thaw cycles.
Q3: Which type of container is best for storing samples?
For aqueous samples, glass or Teflon (PTFE) containers are preferred over polyethylene, as polyethylene can be permeable to some mercury species. For biological tissues, it is recommended to store them at low temperatures, and they can be lyophilized or sterilized.
Q4: Can acidification be used to preserve samples?
Acidification is a common preservation technique for total mercury analysis. However, for speciation analysis, the use of acids or oxidants is generally not recommended as it can alter the chemical form of the mercury species. If the goal is to determine total mercury, acidifying the sample with hydrochloric acid (HCl) or nitric acid (HNO₃) can be effective. For methylmercury, samples can be acidified with HCl or stored unpreserved and deep-frozen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Consider using a more effective extraction solvent or a microwave-assisted extraction (MAE) method. Ensure the pH of the extraction solution is optimal for this compound. |
| Degradation of the analyte during sample preparation. | Minimize the sample preparation time and keep samples on ice. Avoid exposure to strong light. Use species-specific isotope dilution standards to correct for degradation. | |
| High levels of inorganic mercury detected | Transformation of this compound to inorganic mercury during sample preparation. | Use milder extraction conditions. Avoid harsh acids or oxidizing agents. Employ a species-specific internal standard for inorganic mercury to monitor for its formation. |
| Contamination from labware or reagents. | Use mercury-free labware and high-purity reagents. Analyze method blanks with each batch of samples to check for contamination. | |
| Poor reproducibility of results | Inconsistent sample handling and preparation. | Standardize all sample preparation steps. Ensure thorough homogenization of samples. Use automated sample preparation systems if available. |
| Instrumental drift. | Calibrate the instrument before each run. Use an internal standard to correct for variations in instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from methods used for ethylmercury and methylmercury and should be optimized for the specific tissue matrix.
Materials:
-
Tissue sample (homogenized)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Extraction solvent (e.g., dichloromethane or toluene)
-
Complexing agent (e.g., L-cysteine or sodium diethyldithiocarbamate)
-
Species-specific isotopically enriched this compound standard
-
Centrifuge
-
Vortex mixer
Procedure:
-
Spike a known amount of the homogenized tissue sample with the isotopically enriched this compound standard.
-
Add lysis buffer to the sample and vortex thoroughly to ensure complete cell lysis.
-
Add the extraction solvent and the complexing agent to the sample.
-
Vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the extracted this compound.
-
The extract is now ready for derivatization (if required by the analytical method) and analysis by GC-ICP-MS or HPLC-ICP-MS.
Quantitative Data Summary
The following table summarizes the stability of ethylmercury in bovine whole blood at different storage temperatures over a one-year period. This data can serve as a proxy for the expected stability of this compound.
| Storage Temperature | Stability Duration |
| -70°C | Stable for 1 year |
| -20°C | Stable for 1 year |
| 4°C | Stable for 1 year |
| 23°C (Room Temperature) | Stable for 1 year |
| 37°C | Stable for no more than 2 weeks |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound in biological samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
Troubleshooting poor recovery of ethylhydroxymercury during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of ethylhydroxymercury during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low this compound recovery during solid-phase extraction (SPE)?
Low recovery during SPE is a frequent issue. The most common causes can be categorized into several key areas of the extraction process. Systematically evaluating each step can help pinpoint the source of the problem.
Common Causes of Poor Recovery in SPE:
-
Improper Sorbent Selection: The choice of sorbent is critical for retaining the analyte. This compound's polarity will dictate the appropriate stationary phase. Using a sorbent that is too nonpolar (like C18) for a polar analyte can lead to the analyte not being retained and being lost in the loading or wash steps.[1]
-
Incorrect Sample pH: The pH of the sample and the solutions used can significantly impact the ionization state of this compound. If the analyte is charged when it should be neutral for optimal binding to the sorbent (or vice versa), it will not be retained effectively.
-
Inadequate Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. The conditioning step activates the sorbent, and the equilibration step prepares the cartridge for the sample's solvent composition.
-
Sample Loading Issues: A flow rate that is too high during sample loading can prevent the analyte from having sufficient time to interact with and bind to the sorbent.[2] Additionally, exceeding the binding capacity of the cartridge by loading too much sample will cause the analyte to break through and be lost.
-
Wash Solvent Too Strong: The wash step is intended to remove interfering compounds from the matrix. However, if the wash solvent is too strong, it can prematurely elute the weakly retained this compound along with the interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between the this compound and the sorbent, leading to the analyte remaining on the column. Alternatively, the volume of the elution solvent may be insufficient to completely elute the bound analyte.[1]
-
Analyte Instability: this compound can be unstable and may degrade during the extraction process.[3][4] This degradation can lead to the formation of inorganic mercury, which will not be detected as the target analyte.[3][4]
Q2: My this compound recovery is inconsistent between samples. What should I investigate?
Inconsistent recovery often points to variability in the execution of the extraction protocol.
Troubleshooting Inconsistent Recovery:
-
Cartridge Drying Out: Allowing the SPE cartridge to dry out between the equilibration and sample loading steps can lead to variable and reduced recovery. Ensure the sorbent bed remains wetted.
-
Variable Flow Rates: Inconsistent flow rates during the loading, washing, and elution steps can lead to variability in analyte retention and elution.
-
Matrix Effects: Differences in the composition of the biological matrix between samples can affect the extraction efficiency. Some matrices may contain components that bind to the analyte or interfere with its interaction with the sorbent.
-
Inconsistent pH Adjustment: Small variations in the pH of the samples can lead to significant differences in recovery, especially if the pKa of this compound is close to the pH of the solution.
Q3: I suspect my this compound is degrading during sample preparation. How can I minimize this?
Ethylmercury compounds are known to be susceptible to degradation, which can be a significant source of low recovery.[3][4]
Minimizing Analyte Degradation:
-
Use of Species-Specific Internal Standards: Employing an isotopically labeled this compound internal standard is crucial. This allows for the correction of analyte loss due to degradation during the sample preparation and analysis process.[3][4]
-
Control Temperature and Light Exposure: Perform extraction steps at controlled, cool temperatures and protect samples from light, as heat and light can accelerate the degradation of organomercury compounds.
-
Optimize pH: The stability of this compound can be pH-dependent. Ensure the pH of your extraction and storage solutions is optimized for stability.
-
Minimize Extraction Time: Prolonged extraction procedures can increase the opportunity for degradation. Streamline the protocol where possible to reduce the overall processing time.
Experimental Protocols
Below are generalized protocols for the extraction of ethylmercury compounds. These should be optimized for your specific sample matrix and analytical instrumentation.
Protocol 1: Acid Leaching and Solvent Extraction for Biological Tissues
This method is adapted from procedures for the extraction of ethylmercury and methylmercury from biological samples.[5]
-
Homogenization: Homogenize the tissue sample in deionized water.
-
Acid Leaching: To the homogenate, add a solution of H₂SO₄, KBr, and CuSO₄ to liberate the this compound from the tissue matrix.
-
Solvent Extraction: Extract the resulting this compound bromide into an organic solvent such as dichloromethane (CH₂Cl₂).
-
Back-Extraction: Back-extract the analyte from the organic phase into an aqueous solution (e.g., Milli-Q water or a buffer).
-
Derivatization and Analysis: The aqueous extract can then be derivatized and analyzed by GC-MS or other suitable techniques.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is based on a method for the extraction of ethylmercury from water samples.
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 4.5.
-
Complexation: Add a complexing agent, such as diethyldithiocarbamate, to form a complex with the this compound.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a fullerene sorbent) with a suitable solvent.[1]
-
Equilibration: Equilibrate the cartridge with buffered water at the same pH as the sample.
-
Sample Loading: Load the sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution and Derivatization: Elute the this compound complex from the cartridge with an appropriate solvent (e.g., ethyl acetate) containing a derivatizing agent like sodium tetra-n-propylborate.[1]
-
Analysis: Analyze the eluate by GC-MS.
Data Presentation
Table 1: Potential Impact of SPE Parameters on this compound Recovery
| Parameter | Potential Issue if Not Optimized | Recommended Action |
| Sorbent Choice | Analyte does not retain on the column. | Select a sorbent based on the polarity of this compound. |
| Sample pH | Analyte is in an ionized state and has a low affinity for the sorbent. | Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE. |
| Loading Flow Rate | Insufficient time for analyte-sorbent interaction, leading to breakthrough. | Decrease the flow rate to allow for adequate binding.[2] |
| Wash Solvent | Analyte is prematurely eluted from the column. | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash. |
| Elution Solvent | Analyte is not fully eluted from the sorbent. | Increase the strength or volume of the elution solvent.[1] |
Table 2: Comparison of Reported Recovery and Degradation for Ethyl-Containing Compounds
| Compound | Method | Matrix | Reported Recovery/Degradation | Reference |
| Ethylmercury | Digestion and Extraction | Mouse Tissues | Up to 9% decomposition to inorganic mercury | [3][4] |
| Ethyl Glucuronide | Solid-Phase Extraction | Urine | ~80% | |
| Ethylmercury | Acid Leaching & Solvent Extraction | Biological Samples | Repeatability of ~5-10% | [5] |
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting poor this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Ethylhydroxymercury vs. Methylmercury: A Comparative Guide on Toxicokinetics and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicokinetics and toxicity of ethylhydroxymercury (ethylmercury) and methylmercury. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the distinct profiles of these two organomercurial compounds.
Executive Summary
Ethylmercury and methylmercury, while both organomercurials, exhibit significant differences in their toxicokinetic and toxicodynamic properties. Ethylmercury, the primary metabolite of the preservative thimerosal, is characterized by a much shorter biological half-life in the blood compared to methylmercury, which is primarily encountered through the consumption of contaminated fish. While both compounds can cross the blood-brain barrier, methylmercury tends to accumulate in the brain to a greater extent and is eliminated more slowly. A key distinction lies in their metabolism; ethylmercury is more readily converted to inorganic mercury, which has a different toxicity profile and tissue distribution. In vitro studies have shown comparable toxic effects on various cell types, but in vivo evidence highlights differing risk profiles due to these toxicokinetic distinctions.
Toxicokinetics: A Quantitative Comparison
The absorption, distribution, metabolism, and excretion of ethylmercury and methylmercury differ significantly, influencing their toxicity. The following tables summarize key quantitative data from experimental studies.
| Parameter | Ethylmercury (from Thimerosal) | Methylmercury | Species | Key Study |
| Blood Half-life | 7 days (95% CI: 4-10 days) | ~44 to 80 days | Humans (infants) | Pichichero et al., 2002[1] |
| 6.9 days | 19.1 days | Infant Macaques | Burbacher et al., 2005[2] | |
| Brain Half-life | 24.2 days | 59.5 days | Infant Macaques | Burbacher et al., 2005[2] |
| Peak Blood Mercury Level (after single dose) | < 7.50 nmol/L (in 6-month-olds) | Not directly comparable due to different exposure routes in the study | Humans (infants) | Pichichero et al., 2002[1] |
| Elimination | Primarily via feces | Primarily via feces (as inorganic mercury) | Humans | Pichichero et al., 2002[1] |
Table 1: Comparative Toxicokinetic Parameters of Ethylmercury and Methylmercury.
| Tissue | Ethylmercury (from Thimerosal) | Methylmercury | Species | Key Study |
| Brain (Total Mercury) | ~3-4 times lower concentration than methylmercury | Higher accumulation | Infant Macaques | Burbacher et al., 2005[2] |
| Brain (Inorganic Mercury Proportion) | 21-86% of total mercury | 6-10% of total mercury | Infant Macaques | Burbacher et al., 2005[2] |
| Brain (Mercury Speciation 5 days post-dose) | 13.5% Ethylmercury, 63% Inorganic Mercury, 23.7% Methylmercury | Not applicable | Rats | Rodrigues et al., 2010[3] |
| Blood (Mercury Speciation 48h post-dose) | Predominantly inorganic mercury | Predominantly methylmercury | Rats | Rodrigues et al., 2010[3] |
| Kidney | Lower concentration than methylmercury | Higher concentration | Rats | Magos et al., 1985[4] |
Table 2: Tissue Distribution and Speciation of Mercury after Exposure to Ethylmercury and Methylmercury.
Toxicity Profile
While in vitro studies suggest comparable toxicity between ethylmercury and methylmercury on neural, cardiovascular, and immune cells, their in vivo toxicities differ, largely due to their distinct toxicokinetics.
Neurotoxicity: Both compounds are neurotoxic. Methylmercury is a well-established developmental neurotoxin, with the fetal brain being particularly susceptible.[2] Ethylmercury also crosses the blood-brain barrier and can accumulate in the brain, although to a lesser extent than methylmercury.[2] However, ethylmercury is more rapidly converted to inorganic mercury in the brain.[2] The long-term effects of this inorganic mercury deposition are still an area of active research.
Nephrotoxicity: Both ethylmercury and methylmercury can cause kidney damage. Studies in rats have shown that at equimolar doses, ethylmercury leads to more severe renal damage, which is thought to be related to the higher concentration of inorganic mercury in the kidneys.[4]
Signaling Pathways in Neurotoxicity
The neurotoxic effects of both ethylmercury and methylmercury involve the disruption of several key cellular signaling pathways.
Caption: Signaling pathways implicated in ethylmercury and methylmercury neurotoxicity.
Key Experimental Protocols
Detailed methodologies from seminal studies are provided below to facilitate experimental replication and comparison.
Burbacher et al., 2005: Toxicokinetics in Infant Macaques
-
Objective: To compare the toxicokinetics of ethylmercury (from thimerosal-containing vaccines) and methylmercury in infant macaques.
-
Animal Model: Infant male Macaca fascicularis monkeys.
-
Dosing:
-
Ethylmercury group: Intramuscular injections of DTaP, Hib, and Hepatitis B vaccines containing thimerosal at birth, and 1, 2, and 4 weeks of age.
-
Methylmercury group: Oral administration of methylmercuric hydroxide at the same time points.
-
-
Sample Collection: Blood samples were collected at various time points. Brain tissue was collected at necropsy.
-
Analytical Method: Total mercury was determined by cold vapor atomic absorption spectrometry.
-
Workflow Diagram:
Caption: Experimental workflow for Burbacher et al. (2005) study.
Pichichero et al., 2002: Pharmacokinetics in Human Infants
-
Objective: To determine the pharmacokinetics of ethylmercury after administration of thimerosal-containing vaccines to human infants.
-
Study Population: Healthy, full-term infants at 2 and 6 months of age.
-
Intervention: Infants received routine vaccinations (DTaP, Hepatitis B, Hib) containing thimerosal. A control group received thimerosal-free vaccines.
-
Sample Collection: Blood, urine, and stool samples were collected at baseline and at various intervals up to 28 days post-vaccination.
-
Analytical Method: Total mercury was measured by cold vapor atomic absorption spectrometry.
Magos et al., 1985: Comparative Toxicity in Rats
-
Objective: To compare the neurotoxicity and renotoxicity of ethylmercuric chloride and methylmercuric chloride in rats.
-
Animal Model: Male and female Wistar rats.
-
Dosing: Oral gavage of equimolar doses of ethylmercuric chloride or methylmercuric chloride for five consecutive days.
-
Assessments: Body weight, signs of neurotoxicity (gait, coordination), and histopathological examination of kidneys and nervous tissue.
-
Analytical Method: Total and inorganic mercury concentrations in tissues were determined.
Rodrigues et al., 2010: Mercury Speciation in Rat Tissues
-
Objective: To identify and quantify the distribution of mercury species (ethylmercury, methylmercury, and inorganic mercury) in rat tissues following administration of thimerosal or methylmercury.
-
Animal Model: Male Wistar rats.
-
Dosing: A single oral dose of thimerosal or methylmercury.
-
Sample Collection: Blood and tissues (brain, liver, kidney, heart) were collected at various time points up to 5 days post-dosing.
-
Analytical Method: Speciation analysis was performed using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).
Conclusion
The available evidence clearly indicates that this compound and methylmercury possess distinct toxicokinetic profiles, which in turn influences their in vivo toxicity. Ethylmercury is eliminated from the blood and brain more rapidly than methylmercury. However, it is more readily converted to inorganic mercury, which persists in the brain. While methylmercury is a potent developmental neurotoxin, the long-term consequences of inorganic mercury accumulation in the brain following ethylmercury exposure require further investigation. This comparative guide highlights the importance of considering the specific properties of each organomercurial compound in toxicological assessments and drug development. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Blood and Brain Mercury Levels in Infant Monkeys Exposed to Methylmercury or Vaccines Containing Thimerosal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and distribution of mercury species in rat tissues following administration of thimerosal or methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative toxicology of ethyl- and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Ethylhydroxymercury Measurements
Introduction
Ethylhydroxymercury, a metabolite of the organomercurial compound thimerosal, has been a subject of scientific interest due to its presence in some multi-dose vaccines and its potential for bioaccumulation. Accurate and reproducible measurement of this compound is crucial for toxicological studies, pharmacokinetic research, and regulatory oversight in the pharmaceutical industry. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and ensuring the reliability and comparability of analytical data generated by different laboratories.[1][2][3]
Currently, there is a notable absence of publicly available, large-scale inter-laboratory comparison studies specifically focused on this compound. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to design and participate in such a comparison. It outlines a standardized workflow, a detailed experimental protocol based on established analytical techniques, and a structured format for data presentation. Adherence to a standardized framework like the one proposed here, which is based on the principles of ISO/IEC 17043 for proficiency testing, will help ensure the validity and comparability of results across different laboratories.[1][2][4]
Proposed Workflow for an Inter-Laboratory Comparison
A successful inter-laboratory comparison requires careful planning and coordination. The following workflow outlines the key stages, from the initial planning phase to the final data analysis and reporting.
Experimental Protocol: Quantification of this compound by GC-pyro-AFS
This protocol describes a method for the determination of this compound in biological samples, such as blood or tissue homogenates. It is based on the principles of gas chromatography (GC) separation followed by pyrolysis and detection by atomic fluorescence spectrometry (AFS), a technique known for its sensitivity and selectivity for mercury species.[5][6][7][8]
1. Sample Preparation and Extraction
-
Objective: To isolate organomercury compounds, including this compound, from the sample matrix.
-
Procedure:
-
Homogenize solid samples (e.g., tissues) in a suitable buffer.
-
To a known aliquot of the sample (e.g., 1 mL of whole blood or homogenate), add an acidic solution (e.g., H2SO4-KBr-CuSO4) to facilitate the release of mercury species.[9]
-
Extract the organomercury bromides into an organic solvent, such as a dichloromethane/hexane mixture.[5][6] This step should be performed in a fume hood with appropriate personal protective equipment.
-
Separate the organic and aqueous layers by centrifugation.
-
Carefully transfer the organic layer containing the this compound to a clean vial.
-
A back-extraction into a clean aqueous phase (e.g., Milli-Q water) may be performed to further purify the extract.[9]
-
2. Derivatization
-
Objective: To convert the ionic this compound into a more volatile form suitable for GC analysis.
-
Procedure:
-
The extracted this compound is typically derivatized to an ethylated or butylated form. For instance, reacting the extract with a Grignard reagent like butylmagnesium chloride will form butylated derivatives.[10]
-
The derivatized sample is then ready for injection into the GC system.
-
3. Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a pyrolysis unit and an atomic fluorescence spectrometer (GC-pyro-AFS).
-
GC Conditions:
-
Column: A non-polar capillary column suitable for the separation of organomercury compounds.
-
Carrier Gas: High-purity argon or helium.
-
Injection: On-column injection is often preferred for thermally labile compounds.[7]
-
Temperature Program: An optimized temperature gradient is used to separate the different mercury species.
-
-
Pyrolysis: The column effluent is passed through a high-temperature pyrolysis tube (e.g., 800°C) to convert the organomercury compounds into elemental mercury vapor.[7]
-
AFS Detection: The elemental mercury vapor is carried to the AFS detector, where it is excited by a mercury lamp and the resulting fluorescence is measured. The intensity of the fluorescence is proportional to the amount of mercury present.
4. Quality Control and Calibration
-
Calibration: A multi-point calibration curve should be prepared using certified this compound standards that have undergone the same extraction and derivatization procedure as the samples.
-
Certified Reference Materials (CRMs): Where available, CRMs with known concentrations of mercury species should be analyzed with each batch of samples to assess the accuracy of the method.
-
Spike Recovery: A portion of a sample should be spiked with a known amount of this compound standard and analyzed to evaluate matrix effects and the efficiency of the extraction process.
Data Presentation and Comparison
To facilitate a clear and objective comparison of results from participating laboratories, all quantitative data should be compiled into a standardized table. The following table provides a template for data submission and subsequent comparative analysis.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Consensus Value * |
| Analytical Method | GC-pyro-AFS | LC-ICP-MS | GC-pyro-AFS | Other | N/A |
| Sample ID | |||||
| Sample 1 (Low Spike) | |||||
| Measured Concentration (ng/mL) | |||||
| Uncertainty (± ng/mL) | |||||
| Recovery (%) | |||||
| Sample 2 (High Spike) | |||||
| Measured Concentration (ng/mL) | |||||
| Uncertainty (± ng/mL) | |||||
| Recovery (%) | |||||
| Quality Control | |||||
| Limit of Detection (LOD) (ng/mL) | N/A | ||||
| Limit of Quantification (LOQ) (ng/mL) | N/A | ||||
| CRM Recovery (%) | N/A |
*The consensus value and associated statistics (e.g., z-scores) would be calculated by the coordinating laboratory based on the submitted data from all participants, often using robust statistical methods to minimize the influence of outliers.[11][12][13]
The establishment of a robust and validated analytical framework for this compound is paramount for advancing research and ensuring consumer safety. While this guide highlights the current gap in inter-laboratory comparison data, it provides a clear and actionable pathway for the scientific community to address this need. By adopting a standardized approach to methodology and data reporting, as outlined here, researchers can enhance the quality, comparability, and reliability of this compound measurements, ultimately leading to a better understanding of its environmental and biological implications.
References
- 1. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 2. 17025store.com [17025store.com]
- 3. pjlabs.com [pjlabs.com]
- 4. nata.com.au [nata.com.au]
- 5. Cold vapour atomic fluorescence spectrometry and gas chromatography-pyrolysis-atomic fluorescence spectrometry for routine determination of total and organometallic mercury in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cold vapour atomic fluorescence spectrometry and gas chromatography-pyrolysis-atomic fluorescence spectrometry for routine determination of total and organometallic mercury in food samples. | Semantic Scholar [semanticscholar.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Atomic Fluorescence Spectrometry: a suitable detection technique in speciation studies for arsenic, selenium, antimony and mercury - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. eurachem.org [eurachem.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ethylhydroxymercury
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of ethylhydroxymercury is critical for toxicological studies, pharmacokinetic assessments, and quality control of pharmaceuticals. This guide provides a comparative overview of the most common analytical methodologies, presenting their performance characteristics based on experimental data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of commonly employed techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Matrix | Citation |
| GC-ICP-MS | 0.2 pg | Not Reported | >0.999 | Not Reported | Mouse Tissues | [1][2] |
| GC-ICP-MS (with propylation) | 20 fg | Not Reported | Not Reported | Not Reported | Biological Samples | [3] |
| HPLC-CV-ICP-MS | 5 ng/L | Not Reported | Not Reported | Not Reported | Plasma/Serum | [4] |
| LC-VG-ICP-MS/MS | 0.2 µg/L | Not Reported | Not Reported | Not Reported | Whole Blood | [5][6] |
| GC-AFS | Not Reported | Not Reported | Not Reported | Not Reported | Soils, Sediments, Fish | [7] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. The reported detection limits are highly dependent on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the key analytical techniques.
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
This is a highly sensitive and specific method for the determination of volatile mercury species.
1. Sample Preparation & Derivatization:
-
Alkaline Digestion: Biological samples are often digested using a solution of tetramethylammonium hydroxide (TMAH) to release the mercury species.[3]
-
Acid Leaching: For solid matrices like soil and sediment, an acid leaching step using a mixture of H₂SO₄, KBr, and CuSO₄ can be employed to extract ethylmercury.[8]
-
Derivatization: To make the ethylmercury volatile for GC analysis, a derivatization step is necessary. This is commonly achieved through:
-
Extraction: The derivatized ethylmercury is then extracted into an organic solvent (e.g., isooctane, toluene).
2. GC Separation:
-
An aliquot of the organic extract is injected into the gas chromatograph.
-
A capillary column (e.g., DB-5) is used to separate the different mercury species based on their boiling points.
-
The oven temperature is programmed to achieve optimal separation.
3. ICP-MS Detection:
-
The eluent from the GC column is introduced into the ICP-MS.
-
The high-temperature plasma atomizes and ionizes the mercury atoms.
-
The mass spectrometer detects and quantifies the mercury isotopes, providing high specificity and sensitivity.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation of mercury compounds in liquid samples without the need for derivatization.
1. Sample Preparation:
-
Extraction: For biological fluids like plasma or serum, an extraction solution containing complexing agents such as 2-mercaptoethanol and L-cysteine is used to extract the mercury species.[4]
-
Dilution: The sample is typically diluted with the mobile phase before injection.
2. HPLC Separation:
-
A reversed-phase column (e.g., C8 or C18) is commonly used for separation.
-
The mobile phase often consists of a mixture of methanol and an aqueous buffer containing a complexing agent like 2-mercaptoethanol to ensure the stability of the mercury species during separation.[4]
-
The mercury species are separated based on their polarity and interaction with the stationary phase.
3. ICP-MS Detection:
-
The eluent from the HPLC column is directly introduced into the ICP-MS for detection and quantification, similar to the GC-ICP-MS workflow.
Visualizing Analytical Workflows
To better understand the sequence of operations in this compound analysis, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for this compound Analysis by GC-ICP-MS.
Caption: Workflow for this compound Analysis by HPLC-ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for methylmercury, inorganic mercury and ethylmercury determination in plasma samples by high performance liquid chromatography-cold-vapor-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ethylmercury Determination: GC-ICP-MS vs. GC-EI-MS
For researchers, scientists, and drug development professionals, the accurate quantification of ethylmercury is critical, particularly in the context of toxicology studies and the analysis of biological samples. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of two powerful techniques for ethylmercury determination: Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), supported by experimental data and detailed protocols.
The primary distinction between these two methods lies in their detection systems. GC-ICP-MS utilizes an inductively coupled plasma source to atomize and ionize the sample, with subsequent detection of elemental isotopes by a mass spectrometer. This provides exceptional sensitivity and elemental specificity. In contrast, GC-EI-MS employs an electron ionization source to fragment molecules, and the resulting mass spectrum of molecular fragments is used for identification and quantification.
Performance Comparison
A critical evaluation of the analytical figures of merit reveals the distinct advantages and limitations of each technique. GC-ICP-MS generally demonstrates superiority in terms of accuracy, precision, detection limits, and tolerance to matrix effects.[1] For instance, studies have shown that GC-ICP-MS can provide significantly lower detection limits for mercury species compared to GC-EI-MS.[1] While GC-EI-MS can provide results that are in agreement with certified values for certain reference materials, its performance can be limited in more complex matrices and at lower concentration levels.[1]
| Parameter | GC-ICP-MS | GC-EI-MS | Source(s) |
| Limit of Detection (LOD) | 0.2 pg for C2H5Hg+ | 0.06 - 1.45 pg | [2][3] |
| Limit of Quantification (LOQ) | 0.02 - 0.27 pg | 0.06 - 1.45 pg | [2] |
| Precision (RSD%) | <5% | <12% | [2][4] |
| Linearity (R²) (for EtHg) | Not explicitly stated, but generally excellent | 0.990 (over 0.02 - 20 ng/mL) | [5] |
| Matrix Tolerance | High | Can be limited in complex matrices | [1] |
| Accuracy | Superior | Good, but can be affected by matrix | [1] |
Experimental Workflow
The analytical workflow for both techniques involves several key stages: sample preparation, derivatization, chromatographic separation, and detection. The following diagram illustrates the general process.
A generalized workflow for ethylmercury analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the determination of ethylmercury using GC-ICP-MS and GC-EI-MS.
I. GC-ICP-MS Method
This protocol is based on species-specific isotope dilution, a highly accurate quantification method.
1. Sample Preparation and Digestion:
-
Spike the biological sample with isotopically enriched standards of the mercury species of interest (e.g., C2H5¹⁹⁹Hg+).[3]
-
Digest the sample using tetramethylammonium hydroxide (TMAH) in a microwave extraction system.[2][6]
2. Derivatization:
-
After digestion, adjust the pH of the sample.
-
Perform derivatization to convert the non-volatile mercury species into volatile compounds suitable for GC analysis. Common derivatizing agents include sodium tetraethylborate (NaBEt4) or sodium tetrapropylborate (NaBPr4) for aqueous ethylation or propylation, respectively.[2][7] Another option is butylation using a Grignard reagent (butylmagnesium chloride).[3]
-
Extract the derivatized mercury species into an organic solvent such as hexane or toluene.[8]
3. GC Separation:
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Oven Temperature Program: A temperature gradient is used to separate the different mercury species. An example program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 250°C), and holds for a few minutes.
-
Carrier Gas: Helium or Argon at a constant flow rate.
4. ICP-MS Detection:
-
The eluent from the GC column is introduced into the ICP-MS through a heated transfer line.
-
The ICP atomizes and ionizes the mercury species.
-
The mass spectrometer is set to monitor the specific isotopes of mercury (e.g., ¹⁹⁹Hg, ²⁰²Hg).
-
Quantification is performed using the isotope ratios of the sample and the enriched standard.
II. GC-EI-MS Method
This protocol outlines the general steps for ethylmercury determination using GC with electron ionization mass spectrometry.
1. Sample Preparation and Extraction:
-
For blood samples, fat can be removed using methyl isobutyl ketone and hexane in a cysteine/alkaline solution.[5]
-
Extract organic mercury species as bromide complexes using toluene and a copper chloride solution.[5]
2. Derivatization:
-
Similar to the GC-ICP-MS method, derivatization is necessary. Phenylation with sodium tetraphenylborate has been used.[7]
3. GC Separation:
-
The GC conditions (injector, column, temperature program, and carrier gas) are generally similar to those used for GC-ICP-MS. A DB-1701 column has been used to obtain sharp peaks for alkylmercury species without derivatization in some applications.[9]
4. EI-MS Detection:
-
The separated compounds are introduced into the EI source of the mass spectrometer.
-
The standard electron energy for ionization is 70 eV.[9]
-
The mass spectrometer scans a specific mass-to-charge (m/z) range to detect the characteristic fragment ions of the derivatized ethylmercury.
-
Quantification is typically performed using an internal standard and a calibration curve.
Conclusion
Both GC-ICP-MS and GC-EI-MS are powerful techniques for the determination of ethylmercury. The choice between the two will depend on the specific requirements of the analysis.
-
GC-ICP-MS is the preferred method when high accuracy, precision, and the lowest possible detection limits are required, especially for complex biological matrices. Its elemental specificity minimizes interferences.
-
GC-EI-MS can be a viable and more accessible alternative for samples with higher concentrations of ethylmercury and less complex matrices. It provides structural information based on fragmentation patterns, which can be useful for confirmation.
For researchers and professionals in drug development and toxicology, a thorough understanding of the capabilities and limitations of each technique is essential for generating reliable and defensible data in the analysis of ethylmercury.
References
- 1. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. archivedproceedings.econference.io [archivedproceedings.econference.io]
A Researcher's Guide to the Cross-Validation of Analytical Platforms for Ethylmercury Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ethylmercury (EtHg) is critical, particularly in the context of toxicology studies and the assessment of exposure from sources such as thimerosal-containing vaccines. The selection of an appropriate analytical platform is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical platforms for ethylmercury analysis, supported by experimental data from various studies.
Comparative Performance of Analytical Platforms
The choice of an analytical platform for ethylmercury quantification is often a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the required sample preparation. The following table summarizes the quantitative performance of several key analytical platforms based on published literature.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| GC-ICP-MS | 0.2 pg[1] | - | ~5-10%[2] | High sensitivity and specificity, established methodology. | Requires derivatization, potentially complex sample preparation.[3] |
| LC-ICP-MS/MS | 0.2 µg/L (for EtHg, MeHg, iHg)[3][4] | - | - | No derivatization required, high throughput potential.[3] | Potential for matrix interferences. |
| HPLC-ICP-MS | - | - | - | Good for speciation of multiple mercury compounds.[5] | Mobile phase composition can impact sensitivity. |
| LC-CVAFS | - | - | 90-115% accuracy[6] | Lower instrument cost compared to ICP-MS.[6] | May have higher detection limits than ICP-MS. |
| SPME-GC-FAPES | 0.34 ng/g[2] | - | 2.2% (intra-day) | Solvent-free extraction, good sensitivity. | Requires optimization of extraction parameters. |
Experimental Protocols: A Closer Look
The methodology employed for sample preparation and analysis is crucial for obtaining accurate ethylmercury measurements. Below are detailed protocols for some of the key analytical platforms.
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)
This is a highly sensitive and selective method for mercury speciation.
1. Sample Preparation (Biological Tissues):
-
Digestion: Samples are digested using tetramethylammonium hydroxide (TMAH).[1]
-
Extraction: The pH is adjusted, and mercury species are extracted into an organic solvent (e.g., toluene) with a chelating agent like diethyldithiocarbamate (DDTC).[1]
-
Species-Specific Isotope Dilution: For enhanced accuracy, isotopically enriched standards of ethylmercury (e.g., C2H5(199)Hg+) can be spiked into the sample prior to digestion.[1]
2. Derivatization:
-
To make the mercury species volatile for GC analysis, they are derivatized. Common derivatizing agents include Grignard reagents like butylmagnesium chloride (to form butylated derivatives) or sodium tetra(n-propyl)borate (for propylation).[1][7]
3. GC-ICP-MS Analysis:
-
Separation: The derivatized mercury species are separated on a gas chromatograph.
-
Detection: The separated compounds are introduced into an ICP-MS for sensitive and specific detection of the mercury isotopes.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
LC-based methods offer the advantage of not requiring a derivatization step.
1. Sample Preparation (Seafood):
-
Homogenization: The sample is homogenized to improve extraction efficiency.[8]
-
Extraction: Extraction is performed with an aqueous solution of L-cysteine hydrochloride.[8]
-
Heating and Filtration: The mixture is heated in a water bath, cooled, and then filtered before injection into the LC system.[8]
2. LC-ICP-MS Analysis:
-
Separation: The separation of inorganic mercury, methylmercury, and ethylmercury is typically achieved using a reversed-phase C8 or C18 column.[3][9] The mobile phase often contains a thiol compound like 2-mercaptoethanol to ensure the stability of the mercury species.[10]
-
Detection: The eluent from the LC is directly introduced into the ICP-MS for quantification of mercury.
Experimental Workflow for Ethylmercury Analysis
The following diagram illustrates a generalized workflow for the analysis of ethylmercury in biological samples, highlighting the key decision points between GC- and LC-based platforms.
Signaling Pathways and Logical Relationships
The choice of analytical platform is dictated by a series of logical considerations related to the sample matrix, required sensitivity, and available instrumentation.
References
- 1. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 4. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of different derivatization approaches for mercury speciation in biological tissues by gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Stability of Ethylhydroxymercury: A Comparative Guide for Researchers
For Immediate Release
A comprehensive guide comparing the stability of ethylhydroxymercury with other organomercurials, including methylmercury and phenylmercuric acetate, has been developed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their chemical stability under various conditions, supported by experimental data, detailed methodologies, and visual representations of decomposition pathways.
This compound, a primary degradation product of the widely used preservative thimerosal, exhibits lower stability compared to the more persistent neurotoxin methylmercury.[1][2] In aqueous solutions, thimerosal readily dissociates to form ethylmercury and thiosalicylate.[3][4] The stability of the resulting ethylmercury compounds is influenced by factors such as pH, the presence of chloride ions, and exposure to light.[4][5]
Comparative Stability Analysis
The relative stability of organomercurials is a critical factor in understanding their environmental fate and toxicological profiles. While comprehensive kinetic data for the abiotic degradation of this compound under various conditions remains an area of active research, existing studies provide valuable insights into its comparative stability.
| Organomercurial | Common Parent Compound(s) | Known Degradation Products | Factors Influencing Degradation | Relative Stability |
| This compound | Thimerosal | Inorganic mercury, Ethanethiol, Ethylmercury chloride | pH, Light (UV), Presence of chloride ions, Oxidizing agents (e.g., hydroxyl radicals, singlet oxygen) | Less stable than methylmercury |
| Methylmercury | Environmental methylation of inorganic mercury | Inorganic mercury, Methane, Carbon dioxide | Light (UV), Microbial activity (reductive and oxidative demethylation) | More stable and persistent than ethylmercury |
| Phenylmercuric Acetate | - | Diphenylmercury, Benzene, Elemental mercury | Microbial activity, Light | Susceptible to biotic and abiotic degradation |
Insights from Experimental Data
Studies have demonstrated that ethylmercury compounds are more susceptible to degradation than their methylmercury counterparts. For instance, in the presence of oxygen free radicals, ethylmercury degrades more readily than methylmercury, with the hydroxyl radical being a key reactive species.[6][7] Photodegradation is also a significant pathway for the breakdown of both ethylmercury and methylmercury, with singlet oxygen playing a major role in this process in aqueous environments.[7]
In biological systems, ethylmercury has a shorter half-life and is eliminated from the body more rapidly than methylmercury, which contributes to its lower potential for bioaccumulation.[2][8] The degradation of ethylmercury to inorganic mercury has been observed in various phagocytic cells.[1]
Decomposition Pathways
The decomposition of organomercurials involves the cleavage of the carbon-mercury bond, leading to the formation of less toxic inorganic mercury species and organic byproducts.
Thimerosal and this compound Decomposition
The initial step in the degradation of thimerosal in aqueous solution is its dissociation into an ethylmercury cation and thiosalicylate. The ethylmercury cation can then exist in equilibrium with this compound. Subsequent degradation can proceed through various pathways, including hydrolysis and radical-mediated cleavage, ultimately yielding inorganic mercury.
Phenylmercuric Acetate Decomposition
Phenylmercuric acetate can undergo degradation through microbial action, leading to the formation of diphenylmercury and elemental mercury. Abiotic degradation pathways, including photodegradation, also contribute to its breakdown.
Experimental Protocols
Accurate assessment of organomercurial stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the speciation and quantification of mercury compounds and their degradation products.
General HPLC-ICP-MS Workflow for Stability Studies
Methodology Details:
-
Sample Preparation:
-
Prepare stock solutions of the organomercurials (e.g., this compound, methylmercury chloride, phenylmercuric acetate) in a suitable solvent.
-
Dilute the stock solutions in aqueous buffers of varying pH to the desired experimental concentrations.
-
Incubate the solutions under controlled conditions of temperature and light (e.g., using a temperature-controlled incubator with or without a UV lamp).
-
At specified time intervals, withdraw aliquots for analysis.
-
-
HPLC-ICP-MS Analysis:
-
Chromatographic Separation: Employ a suitable HPLC column (e.g., C18 reverse-phase) to separate the parent organomercurial from its degradation products. The mobile phase composition will depend on the specific compounds being analyzed but often consists of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and a complexing agent (e.g., L-cysteine) to improve peak shape and resolution.[9][10]
-
ICP-MS Detection: Introduce the eluent from the HPLC into the ICP-MS system. The high-temperature plasma atomizes and ionizes the mercury atoms, which are then detected by the mass spectrometer based on their mass-to-charge ratio. This allows for sensitive and element-specific quantification of the different mercury species.[9]
-
-
Data Analysis:
-
Construct calibration curves for each mercury species using standards of known concentrations.
-
Quantify the concentration of the parent organomercurial and its degradation products in each sample aliquot.
-
Plot the concentration of the parent compound as a function of time.
-
From this data, calculate the degradation rate constant (k) and the half-life (t½) of the organomercurial under the specific experimental conditions.
-
This guide serves as a valuable resource for researchers investigating the stability and environmental behavior of organomercurial compounds. The provided methodologies and comparative data will aid in the design of future studies and contribute to a more comprehensive understanding of these important substances.
References
- 1. researchgate.net [researchgate.net]
- 2. The comparative toxicology of ethyl- and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4579960A - Stable solutions containing thimerosal - Google Patents [patents.google.com]
- 6. Degradation of methyl and ethyl mercury into inorganic mercury by oxygen free radical-producing systems: involvement of hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of methyl and ethyl mercury into inorganic mercury by other reactive oxygen species besides hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ethylhydroxymercury Extraction Techniques for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of ethylhydroxymercury in biological and environmental samples is crucial for toxicological studies and the assessment of exposure. The choice of extraction technique significantly impacts the reliability and efficiency of this analysis. This guide provides an objective comparison of common this compound extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Evaluation of Extraction Techniques
The selection of an optimal extraction method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the available analytical instrumentation. The following table summarizes the performance of key extraction techniques based on available literature.
| Extraction Technique | Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Microwave-Assisted Extraction (MAE) | Tissues, Sediments | 95 - 105 | < 10 | Low ng/g to pg/g | Low ng/g | Rapid, efficient, reduced solvent consumption | Potential for species interconversion at high temperatures |
| Liquid-Liquid Extraction (LLE) | Blood, Urine, Tissues | 80 - 118[1] | < 15 | ng/g to µg/L | ng/g to µg/L | Simple, cost-effective | Can be labor-intensive, may form emulsions, larger solvent volumes |
| Solid-Phase Extraction (SPE) | Water, Urine | 83 - 97 | < 10 | ng/L | ng/L | High selectivity, cleaner extracts, automation potential | Can be more expensive, requires method development for sorbent selection |
| Acid Leaching with Solvent Extraction | Biological Samples | ~95 | 5 - 15[2] | 0.01 ng/g (in blood)[2] | Not specified | Effective for various biological matrices | Multi-step process, potential for analyte loss |
Note: Performance metrics can vary significantly based on the specific sample matrix, analytical instrument, and laboratory conditions. The data presented here is a synthesis of reported values from various studies.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. Below are protocols for the key extraction techniques discussed.
Microwave-Assisted Extraction (MAE) of this compound from Tissues
This protocol is adapted from methods developed for the extraction of mercury species from biological and environmental matrices.[3][4][5]
Materials:
-
Microwave digestion system
-
Digestion vessels
-
Nitric acid (HNO₃), 4.0 M
-
Homogenized tissue sample
-
Magnetic stirring bar
-
0.22-µm glass fiber filter
Procedure:
-
Weigh approximately 1 g of the homogenized tissue sample into a microwave extraction vessel.
-
Add 10.0 mL of 4.0 M HNO₃ to the vessel.
-
Place a magnetic stirring bar in the vessel for thorough mixing.
-
Seal the microwave vessels and place them in the microwave digestion system.
-
Irradiate the samples at 100 °C for 10 minutes with magnetic stirring. Use a 2-minute ramp time to reach the target temperature.
-
After the program is complete, allow the vessels to cool to a safe handling temperature.
-
Filter the extracts through a 0.22-µm glass fiber filter.
-
The extracts are now ready for analysis by a suitable analytical technique, such as LC-ICP-MS.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of this compound from Biological Samples
This protocol is a modification of a validated method for methylmercury in finfish, which can be adapted for this compound.[1]
Materials:
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
L-cysteine solution
-
Homogenized biological sample (e.g., tissue, blood)
Procedure:
-
Weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a solution of L-cysteine to complex with the this compound.
-
Add ethyl acetate as the extraction solvent.
-
Add anhydrous MgSO₄ and NaCl to facilitate the phase separation (salting-out).
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) containing the extracted this compound to a clean tube.
-
The extract can then be concentrated and reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE) of this compound from Aqueous Samples
This protocol outlines a general procedure for the SPE of mercury species from water samples, which can be optimized for this compound.[6]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning, washing, and elution solvents
-
Aqueous sample (e.g., urine, water)
Procedure:
-
Conditioning: Pass a suitable solvent (e.g., methanol) followed by deionized water through the SPE cartridge to activate the sorbent.
-
Loading: Load the pre-treated aqueous sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the this compound.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent.
-
The eluate is then ready for analysis.
Analytical Challenges: The Instability of Ethylmercury
A significant challenge in the analysis of this compound is its potential for degradation to inorganic mercury during sample preparation and analysis.[7] This transformation can lead to an underestimation of the actual this compound concentration. It is crucial to use species-specific isotope dilution mass spectrometry (SS-IDMS) to monitor and correct for such interconversions, ensuring the accuracy of the results.[7]
Visualizing Extraction Workflows
To better understand the procedural differences between the major extraction techniques, the following diagrams illustrate the typical workflows for Liquid-Liquid Extraction and Solid-Phase Extraction.
By carefully considering the performance characteristics and detailed protocols of each extraction technique, researchers can enhance the accuracy and reliability of their this compound analyses.
References
- 1. Development and validation of a non-chromatographic method for mercury and methylmercury in finfish using thermal decomposition gold amalgamation atomic absorption spectrophotometry (TDA-AAS) and salting-out assisted liquid–liquid extraction (SALLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Robust microwave-assisted extraction protocol for determination of total mercury and methylmercury in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a microwave-assisted extraction method and isotopic validation of mercury species in soils and sediments - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Ethylhydroxymercury speciation analysis: method comparison and validation
The accurate quantification of ethylhydroxymercury, a metabolite of the preservative thimerosal, is critical for toxicological and environmental assessments. This guide provides a comparative overview of common analytical methods for this compound speciation, targeting researchers, scientists, and professionals in drug development. We will delve into the methodologies of prevalent techniques, present their performance data, and offer a visual representation of the analytical workflow.
Comparison of Analytical Methods
The primary methods for the speciation analysis of this compound involve a chromatographic separation step coupled with a sensitive detection technique. The most prominent methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both frequently paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Fluorescence Spectrometry (AFS).
Quantitative Performance Data
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for the most common techniques used in this compound determination.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-ICP-MS | MeHg, EtHg, PhHg, Hg2+ | Food | - | Good recoveries for certified materials | - | [1] |
| HPLC/CV-AFS | MeHg+, EtHg+, PhHg+, inorganic Hg | Fish | 0.12 µg/L for EtHg+ | - | 4.4% at 5 µg/L for EtHg+ | [2] |
| GC-ICP-MS | MeHg, EtHg | Various Foods | 0.3 µg Hg/kg | 87-117 | <15 | [3] |
| GC-ICP-MS | MeHg+, EtHg+, Hg2+ | Mouse Tissues | 0.2 pg (absolute) for C2H5Hg+ | - | - | [4] |
| GC-ICP-DRC-MS | iHg, MeHg, EtHg | Human Blood | 0.16 µg/L for EtHg | Validated with NIST SRM 955c | - | [5] |
| GC-AFS | MeHg, EtHg | Rice | 0.005 ng (absolute) | 77 | 1.3 for 10 ng/mL | [6][7] |
| GC-Py-AFS | MeHg, EtHg | Biota | 0.04 ng/g | Validated with DORM-2 | - | [8] |
MeHg: Methylmercury, EtHg: Ethylmercury, PhHg: Phenylmercury, iHg/Hg2+: Inorganic mercury
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This technique separates mercury species in a liquid phase followed by sensitive elemental detection.
-
Sample Preparation:
-
Chromatographic Separation:
-
HPLC System: An inert HPLC system is preferred to prevent scavenging of mercury by stainless steel components.[9]
-
Column: A reverse-phase C18 column, such as a Hypersil BDS C18, is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a buffered solution containing a thiol compound like 2-mercaptoethanol to stabilize the mercury species, often mixed with methanol.[2][10] An isocratic or gradient elution can be employed.[1][2]
-
-
Detection:
-
ICP-MS: The eluent from the HPLC is introduced into the ICP-MS. The instrument is tuned to monitor mercury isotopes (e.g., 202Hg). Modern ICP-MS systems offer high sensitivity, making HPLC coupling more practical.[1]
-
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
This method is highly sensitive and involves the derivatization of mercury species to make them volatile for GC separation.
-
Sample Preparation and Derivatization:
-
Samples are first digested, often using tetramethylammonium hydroxide (TMAH) for biological tissues.[4][5]
-
The mercury species are then derivatized to form volatile compounds. Common derivatizing agents include sodium tetraphenylborate, butylmagnesium chloride (to form butylated derivatives), or sodium tetra(n-propyl)borate (to form propylated derivatives).[3][4][5]
-
The derivatized species are extracted into an organic solvent.
-
-
Chromatographic Separation:
-
GC System: A gas chromatograph with a suitable capillary column is used for separation.
-
-
Detection:
-
ICP-MS: The separated volatile mercury compounds from the GC are introduced into the ICP-MS for sensitive detection. Isotope dilution techniques, using isotopically enriched standards, can be employed for high accuracy.[4]
-
Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS)
This is another sensitive technique that utilizes derivatization and GC separation, with detection by atomic fluorescence.
-
Sample Preparation and Derivatization:
-
Similar to GC-ICP-MS, samples are extracted and derivatized to create volatile mercury species. Aqueous-phase propylation is one such method.[8]
-
-
Chromatographic Separation:
-
GC System: A capillary gas chromatograph is used to separate the derivatized mercury species.
-
-
Detection:
Experimental Workflow
The following diagram illustrates a generalized workflow for the speciation analysis of this compound.
Caption: Generalized workflow for this compound speciation analysis.
Method Validation Considerations
The validation of any analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:
-
Accuracy: Assessed by analyzing certified reference materials (CRMs) or through spike recovery experiments.[3][6]
-
Precision: Determined by the relative standard deviation (RSD) of replicate measurements.[3][7]
-
Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix and during the analytical process should be evaluated, as degradation of ethylmercury to inorganic mercury can occur.[4]
References
- 1. agilent.com [agilent.com]
- 2. Liquid chromatographic--cold vapour atomic fluorescence spectrometric determination of mercury species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable method to determine methylmercury and ethylmercury simultaneously in foods by gas chromatography with inductively coupled plasma mass spectrometry after enzymatic and acid digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of mercury species in human blood using triple spike isotope dilution with SPME-GC-ICP-DRC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of methyl- and ethyl-mercury by solid-phase microextraction followed by gas chromatography atomic fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
- 10. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: Essential PPE and Handling Protocols for Ethylhydroxymercury
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethylhydroxymercury. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal should be implemented immediately.
Personal Protective Equipment (PPE)
Given the high toxicity of organomercury compounds, a comprehensive PPE strategy is paramount. The following table summarizes the required PPE for handling this compound, based on guidelines for similar organomercury compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or another heavy-duty, chemical-resistant glove. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles to protect against splashes and vapors. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | The selection of a respirator depends on the concentration of airborne this compound. A full-face respirator with mercury vapor cartridges is a prudent minimum. For higher concentrations, a supplied-air respirator may be necessary. A formal respiratory protection program, including fit testing, is required. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Leather or other porous shoes are not permitted. Shoes should be made of a material that does not absorb chemicals. |
Exposure Limits
The following table outlines the occupational exposure limits for organo (alkyl) mercury compounds as established by OSHA and NIOSH. These should be strictly adhered to when working with this compound.
| Agency | Exposure Limit Type | Concentration |
| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.01 mg/m³ |
| OSHA | Ceiling Limit (CL) | 0.04 mg/m³ |
| NIOSH | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.01 mg/m³ |
| NIOSH | Short-Term Exposure Limit (STEL) | 0.03 mg/m³ |
Operational Plan: Handling this compound
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following step-by-step protocol outlines the essential procedures for safe handling.
Preparation:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A mercury-specific spill kit must be available in the laboratory. All personnel must be trained in its use.
-
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.
Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood. Use disposable equipment whenever possible to minimize contamination.
-
Secondary Containment: All containers of this compound must be kept in secondary containment to prevent spills.
-
Avoid Aerosolization: Procedures that may generate aerosols should be avoided. If unavoidable, additional engineering controls and respiratory protection are necessary.
-
Monitoring: Consider using personal or area air monitoring to ensure that exposure limits are not exceeded.
Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable mercury decontamination solution.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.
-
PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Disposable PPE should be immediately placed in a designated hazardous waste container. Reusable PPE must be decontaminated before reuse.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, sealed, and chemical-resistant container for all solid and liquid waste contaminated with this compound.
-
Sharps: Contaminated sharps (needles, razor blades, etc.) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a separate, sealed container. Do not mix with other solvent waste streams.
Storage and Pickup:
-
Short-Term Storage: Store waste containers in a designated, secure area, preferably within a ventilated cabinet.
-
Labeling: Ensure all waste containers are accurately and completely labeled with their contents.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not pour any this compound waste down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
